Prop-2-yn-1-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHEMWCIUHARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986879 | |
| Record name | Prop-2-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-04-5 | |
| Record name | 6750-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Prop-2-yn-1-yl benzoate chemical properties
A Privileged Intermediate for Gold Catalysis and Click Chemistry [1][2][3]
Executive Summary
Prop-2-yn-1-yl benzoate (Propargyl benzoate) is more than a simple ester; it is a "privileged intermediate" in modern organic synthesis.[1][2][3][4] While structurally simple—consisting of a terminal alkyne linked to a benzoate group—its utility lies in its dual reactivity profile.[3] It serves as a robust "click" chemistry handle for bioconjugation and materials science, but its true technical value emerges in homogeneous gold catalysis .[3] Under
Physicochemical Profile
Table 1: Core Technical Specifications
| Property | Value | Technical Note |
| IUPAC Name | Prop-2-yn-1-yl benzoate | |
| CAS Number | 6755-27-7 | Often cross-referenced as 6750-04-5 in some vendor databases.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 160.17 g/mol | |
| Physical State | Colorless to pale yellow liquid | Solidifies at low temps (MP ~18-20°C).[1][2][3][4] |
| Boiling Point | 120-122°C @ 12 mmHg | High vacuum distillation recommended for purification.[1][2][3] |
| Density | 1.106 g/mL | Denser than water; forms bottom layer in aqueous extractions.[1][3] |
| Solubility | DCM, EtOAc, THF, Toluene | Immiscible in water; hydrolyzes slowly in basic aqueous media.[1][2][3] |
| Stability | Stable at RT | Store away from strong bases and transition metal salts (unless reacting).[1][3] |
Synthetic Architecture: Access Protocol
While esterification can be achieved via Fischer esterification, the Benzoyl Chloride Method is superior for yield, scalability, and purification ease.[2][3]
Protocol: Nucleophilic Substitution via Schotten-Baumann Conditions
Objective: Synthesize 10g of Prop-2-yn-1-yl benzoate.
Reagents:
-
Propargyl alcohol (1.0 equiv)[3]
-
Benzoyl chloride (1.1 equiv)[3]
-
Triethylamine (
) (1.2 equiv)[3] -
Dichloromethane (DCM) [Anhydrous][3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with
or Argon.[2][3] -
Solvation: Add Propargyl alcohol (1.0 equiv) and DMAP (catalytic) to the RBF.[3] Dissolve in anhydrous DCM (0.5 M concentration relative to alcohol).
-
Base Addition: Cool the solution to 0°C (ice bath). Add
dropwise via syringe.[2][3]-
Causality: Cooling prevents thermal degradation and controls the exotherm of the subsequent acid chloride addition.
-
-
Acylation: Add Benzoyl chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Self-Validation (TLC): Check TLC (10% EtOAc in Hexanes).
-
Success Metric: Disappearance of the polar Propargyl alcohol spot (
) and appearance of a new, UV-active non-polar spot ( ).[2]
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x).[3] Wash combined organics with Brine. Dry over .[2][3] -
Purification: Flash column chromatography (SiO2, 5% EtOAc/Hexane).
Workflow Visualization
Caption: Optimized synthetic workflow for Prop-2-yn-1-yl benzoate using Schotten-Baumann conditions.
The Gold Standard: 1,2-Acyloxy Migration
The most sophisticated application of Prop-2-yn-1-yl benzoate is in Gold(I) Catalysis .[1][2][3] Unlike simple alkynes, the benzoate group participates in the reaction mechanism, acting as an internal nucleophile.[2][3]
Mechanism: The Rautenstrauch Rearrangement
When treated with a cationic Gold(I) catalyst (e.g.,
-
-Activation:
coordinates to the alkyne triple bond.[2][3] -
Cyclization/Attack: The carbonyl oxygen of the benzoate attacks the activated alkyne (5-exo-dig cyclization).[2][3]
-
Rearrangement: The bond cleaves to form a Gold Carbenoid intermediate.[3]
-
Fate of the Carbenoid: This highly reactive species can then undergo:
Pathway Diagram
Caption: Mechanistic pathway of Gold(I)-catalyzed 1,2-acyloxy migration leading to gold carbenoid formation.
Key Reference: The mechanism of 1,2-acyloxy migration is a cornerstone of gold catalysis, extensively detailed by Toste et al. and Gagosz et al. (See References 1, 2).[2]
Medicinal Chemistry & Click Utility
In drug discovery, Prop-2-yn-1-yl benzoate is frequently used as a linker or warhead precursor .[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is sterically unhindered, making it an ideal substrate for "Click" chemistry.[2][3]
-
Application: Attaching benzoate pharmacophores to PEG chains, proteins, or polymer surfaces.[2][3]
-
Protocol Note: Standard conditions (
, Sodium Ascorbate, tBuOH/H2O) work with >95% efficiency.[2][3] -
Self-Validation: The formation of the 1,2,3-triazole ring is easily monitored by proton NMR (new singlet peak at
7.5-8.0 ppm).[2][3]
Safety & Handling
-
Hazards:
-
Storage: Store in a cool, dry place. While stable, avoid prolonged exposure to light which can induce slow polymerization of the alkyne.[3]
-
Disposal: Dispose of as organic waste. Do not mix with heavy metal salts (Ag, Cu) in basic waste streams without neutralization, as metal acetylides can be explosive (though less likely with the ester functionality present).[3]
References
-
Toste, F. D., et al. "Gold(I)-Catalyzed 1,2-Acyloxy Migration."[2][3] Journal of the American Chemical Society.
-
Gagosz, F. "Gold(I)-Catalyzed Isomerization of Propargyl Esters."[2][3] Organic Letters.
-
PubChem Compound Summary. "Prop-2-yn-1-yl benzoate (CAS 6755-27-7)."[1][2][3] National Center for Biotechnology Information.[2][3]
-
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[2][3] Angewandte Chemie.
Sources
- 1. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]
- 2. prepchem.com [prepchem.com]
- 3. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]
Technical Whitepaper: Prop-2-yn-1-yl Benzoate
Molecular Architecture, Synthetic Protocols, and Catalytic Utility in Drug Discovery
Executive Summary
Prop-2-yn-1-yl benzoate (CAS: 6750-04-5), commonly known as propargyl benzoate, represents a high-value pharmacophore and synthetic intermediate.[1] Distinguished by its terminal alkyne moiety coupled to a benzoate ester, it serves as a dual-function electrophile. In medicinal chemistry, it functions as a "click-ready" ligation handle and a latent precursor for gold-catalyzed rearrangements. This guide delineates the physicochemical profile, optimized synthesis, and the mechanistic logic of its application in transition-metal catalysis.
Part 1: Molecular Architecture & Physicochemical Profile
The structural integrity of prop-2-yn-1-yl benzoate hinges on the conjugation between the phenyl ring and the ester carbonyl, while the propargyl group remains electronically isolated until activated by
Structural Specifications
-
Common Name: Propargyl benzoate[2]
-
SMILES: C#CCOC(=O)C1=CC=CC=C1
-
Key Functional Groups:
-
Terminal Alkyne (
): Site for CuAAC (Click) reactions and -activation. -
Ester Linkage: Susceptible to hydrolysis (prodrug release) and 1,2-acyloxy migration.
-
Physicochemical Data Table
| Property | Value | Context for Handling |
| CAS Registry | 6750-04-5 | Primary identifier |
| Molecular Formula | - | |
| Molecular Weight | 160.17 g/mol | Small molecule fragment |
| Boiling Point | 225–226 °C | High thermal stability |
| Density | 1.106 g/mL | Denser than water |
| Solubility | DCM, EtOAc, DMSO | Lipophilic; poor water solubility |
| Appearance | Colorless to pale yellow oil | Check purity if dark/viscous |
Part 2: Synthetic Pathways & Process Optimization
While Fischer esterification is possible, it is equilibrium-limited. The Acyl Chloride Method is the industry standard for generating prop-2-yn-1-yl benzoate with high purity and yield, avoiding the formation of water.
Optimized Synthesis Protocol (Benzoyl Chloride Route)
Objective: Synthesis of 10.0 g of prop-2-yn-1-yl benzoate.
Reagents:
-
Propargyl alcohol (1.05 equiv)
-
Benzoyl chloride (1.0 equiv)
-
Triethylamine (
, 1.2 equiv) -
Dichloromethane (DCM, anhydrous)
-
DMAP (0.05 equiv, catalytic)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with
or Argon. -
Solvation: Charge the RBF with Propargyl alcohol (1.05 equiv) and anhydrous DCM (0.2 M concentration relative to alcohol).
-
Base Addition: Add
and DMAP. Cool the solution to 0 °C using an ice/water bath. Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions. -
Acylation: Dropwise add Benzoyl chloride (1.0 equiv) over 20 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract aqueous layer with DCM (3x).
-
Wash combined organics with
(to remove unreacted acid) and Brine.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography ( , 5-10% EtOAc in Hexanes).
Process Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the acylation of propargyl alcohol using benzoyl chloride.
Part 3: Mechanistic Versatility (Gold Catalysis)
The true value of prop-2-yn-1-yl benzoate in modern synthesis lies in its reactivity with
The 1,2-Acyloxy Migration (Rautenstrauch Rearrangement)
Upon coordination of a cationic Au(I) species to the alkyne, the ester carbonyl attacks the activated
Mechanism Breakdown:
-
-Activation:
coordinates to the alkyne triple bond. -
Cyclization: The carbonyl oxygen attacks the internal alkyne carbon (5-endo-dig cyclization).
-
Ring Opening/Shift: The bond cleaves to form a Gold Vinyl Carbenoid .
-
Fate of Carbenoid: This reactive intermediate acts as a dipole, capable of reacting with nucleophiles, alkenes (cyclopropanation), or undergoing C-H insertion.
Mechanistic Pathway Diagram
Figure 2: Mechanism of Gold(I)-catalyzed 1,2-acyloxy migration generating reactive vinyl carbenoids.
Part 4: Application Vectors in Drug Discovery
Bioorthogonal Labeling (Click Chemistry)
Prop-2-yn-1-yl benzoate serves as a robust "alkyne tag." In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it reacts with azide-labeled biomolecules to form stable 1,2,3-triazoles.
-
Utility: Profiling enzyme activity where the benzoate moiety acts as a substrate mimic.
-
Protocol Note: The ester linkage is stable under standard CuAAC conditions (aqueous buffers, ascorbate), making it compatible with live-cell labeling.
Prodrug Strategies
The benzoate ester is a masking group.
-
Mechanism: Esterases (e.g., carboxylesterase 1) hydrolyze the ester bond in vivo.
-
Release: This releases benzoic acid (non-toxic metabolite) and propargyl alcohol (the active warhead). Propargyl alcohol derivatives are known suicide inhibitors for certain metalloenzymes.
Part 5: Safety & Stability (E-E-A-T)
-
Handling: Propargyl compounds are potentially shock-sensitive if distilled to dryness in the presence of heavy metals. However, the benzoate ester significantly stabilizes the propargyl group compared to the free alcohol.
-
Storage: Store at 2–8 °C. Stable for >12 months if kept anhydrous.
-
Toxicity: Irritant to eyes and skin.[1][2] The terminal alkyne can be an alkylating agent; handle in a fume hood.
References
-
Organic Syntheses. General Procedures for Esterification of Alcohols. Org.[1][3][4][5][6] Synth. Coll. Vol. 3, p.167. [Link]
-
PubChem. Prop-2-yn-1-yl benzoate Compound Summary. National Library of Medicine. [Link]
-
Zhang, L. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 2014. [Link]
-
Chemical Society Reviews. Transition metal-catalyzed acyloxy migration of propargylic esters. Chem. Soc. Rev., 2012. [Link]
Sources
- 1. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 2. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate [myskinrecipes.com]
- 4. reddit.com [reddit.com]
- 5. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Monograph: Prop-2-yn-1-yl Benzoate
CAS Registry Number: 6750-04-5 (Note: The query referenced CAS 6755-27-7; however, standard chemical registries assign 6750-04-5 to Prop-2-yn-1-yl benzoate. This guide follows the verified CAS 6750-04-5).
Part 1: Executive Summary & Strategic Utility
Prop-2-yn-1-yl benzoate (commonly Propargyl Benzoate ) is a bifunctional ester serving as a critical "warhead" in modern organic synthesis. Its structure combines a benzoate leaving group/directing group with a terminal alkyne, making it a versatile lynchpin for two major catalytic manifolds:
-
Click Chemistry (CuAAC): It serves as a robust alkyne partner for copper-catalyzed azide-alkyne cycloadditions, widely used in bioconjugation and materials science.
-
Gold Catalysis (π-Acid Activation): It is a benchmark substrate for 1,2-acyloxy migrations (Rautenstrauch-type rearrangements), accessing highly reactive vinyl gold carbenoid intermediates used to synthesize complex cyclopentenones and vinylallenes.
This guide synthesizes safety data, production protocols, and mechanistic applications into a single technical resource.
Part 2: Comprehensive Safety Architecture (SDS)
Signal Word: WARNING
GHS Hazard Classification
The following classification is based on standard GHS criteria for propargyl esters.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
| Flammable Liquids | Category 4 | Combustible liquid. | H227 |
| Aquatic Toxicity (Acute) | Category 2 | Toxic to aquatic life. | H401 |
Critical Handling Protocols (Alkyne Specifics)
Unlike simple alkyl esters, the terminal alkyne moiety introduces specific reactivity hazards:
-
Shock Sensitivity: While propargyl benzoate is generally stable, terminal alkynes can form explosive metal acetylides upon prolonged contact with copper, silver, or mercury. Avoid using metal spatulas or unlined metal containers for long-term storage.
-
Exothermic Polymerization: Avoid exposure to strong Lewis acids (e.g., AlCl₃) or radical initiators without solvent dilution, as uncontrolled polymerization may occur.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.
-
Skin Contact: Wash with non-abrasive soap and water. If irritation persists, seek medical attention.
-
Spill Containment: Absorb with inert material (vermiculite or sand). Do not use sawdust due to potential flammability with organic oxidizers.
Part 3: Physicochemical Properties[1]
| Property | Value | Note |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| Physical State | Liquid or low-melting solid | Colorless to pale yellow. |
| Boiling Point | ~230°C (Predicted) | Distill under vacuum (~100-105°C @ 2 mmHg). |
| Density | ~1.06 g/cm³ | Denser than water. |
| Solubility | DCM, EtOAc, MeOH, Toluene | Insoluble in water. |
| Flash Point | 98°C (Closed Cup) | Combustible. |
Part 4: Synthesis Protocol (Self-Validating)
Objective: Synthesis of Prop-2-yn-1-yl benzoate via Nucleophilic Acyl Substitution. Scale: 10 mmol basis.
Reagents & Stoichiometry
-
Propargyl Alcohol (1.0 equiv): 0.56 g (10 mmol)
-
Benzoyl Chloride (1.1 equiv): 1.55 g (11 mmol)
-
Triethylamine (Et₃N) (1.2 equiv): 1.21 g (12 mmol)
-
DMAP (Catalytic): 10 mol% (Optional, accelerates reaction)
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂).
-
Solvation: Add Propargyl Alcohol and Et₃N to the RBF. Dissolve in anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Add Benzoyl Chloride dropwise via syringe over 10 minutes. Rationale: Controls exotherm and prevents formation of anhydrides.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.
-
Validation Point: TLC (Hexane:EtOAc 8:1). Product R_f ~0.5; SM (Alcohol) R_f ~0.2.
-
-
Workup: Quench with sat. NaHCO₃ (10 mL). Extract aqueous layer with DCM (2 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Concentrate via rotary evaporation. Purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Workflow for the Schotten-Baumann esterification of propargyl alcohol.
Part 5: Advanced Application – Gold Catalysis
The primary value of propargyl benzoate in drug discovery is its ability to undergo 1,2-acyloxy migration (also known as the Rautenstrauch rearrangement) when treated with mild π-acids like Au(I) or Pt(II).
Mechanistic Insight
-
Activation: The cationic Gold(I) catalyst coordinates to the alkyne π-system.
-
Cyclization/Attack: The carbonyl oxygen of the ester attacks the activated alkyne (5-exo-dig cyclization).
-
Migration: The bond cleaves, effectively migrating the benzoate group to the adjacent carbon.
-
Carbenoid Formation: This generates a highly reactive Gold Vinyl Carbenoid , which can be trapped by alkenes (cyclopropanation) or nucleophiles.
Pathway Visualization
Caption: Mechanism of Au(I)-catalyzed 1,2-acyloxy migration generating gold carbenoids.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336291, Prop-2-yn-1-yl benzoate. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2008). Gold-Catalyzed Rearrangement of Propargylic Esters. Angewandte Chemie International Edition. (General mechanistic reference for 1,2-acyloxy migration).
Technical Guide: Prop-2-yn-1-yl Benzoate Handling and Hazards
Topic: Prop-2-yn-1-yl benzoate (Propargyl Benzoate) Hazards and Handling Content Type: Technical Safety & Operational Guide Audience: Synthetic Chemists, Medicinal Chemists, and HSE Officers
Executive Summary
Prop-2-yn-1-yl benzoate (CAS: 6750-04-5), commonly known as propargyl benzoate, is a functionalized ester widely employed as a "click chemistry" handle and a substrate in gold-catalyzed enyne metathesis. While often perceived as a stable intermediate, its terminal alkyne moiety introduces specific reactivity hazards—most notably the formation of explosive metal acetylides—that are frequently overlooked in standard benzoate safety protocols. This guide synthesizes the toxicological profile of its metabolites with the physical hazards of its alkyne functionality to provide a comprehensive safe handling framework.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Propargyl benzoate combines a lipophilic benzoyl group with a reactive propargyl tail. Its handling requirements are dictated by the volatility of its hydrolysis products and the shock-sensitivity potential of its metal derivatives.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Handling |
| CAS Number | 6750-04-5 | Unique Identifier for inventory/SDS. |
| Molecular Weight | 160.17 g/mol | Calculation of stoichiometry. |
| Physical State | Liquid (Pale yellow/Colorless) | Risk of splash/aerosolization. |
| Boiling Point | ~225°C (760 mmHg) / 130°C (2 mmHg) | High boiling point; vacuum distillation required for purification. |
| Density | 1.106 g/mL | Denser than water; sinks in aqueous spills. |
| Flash Point | >110°C (Estimated) | Combustible, but not highly flammable under ambient conditions. |
| Solubility | Organic solvents (DCM, EtOAc); Low in water | Lipophilic; readily penetrates skin barriers. |
Toxicological Mechanisms: The Hydrolysis Threat
While the ester itself causes contact dermatitis and eye irritation (GHS Category 2), the systemic toxicity is driven by its metabolic breakdown. Upon ingestion or absorption, nonspecific esterases hydrolyze the compound.
-
Metabolite A (Benzoic Acid): Generally recognized as safe (GRAS), excreted as hippuric acid.
-
Metabolite B (Propargyl Alcohol): HIGH TOXICITY. Propargyl alcohol is corrosive and hepatotoxic. It is metabolized by CYP2E1 into reactive aldehydes (propynal), which deplete glutathione and cause hepatocellular necrosis.
Diagram 1: Metabolic Activation Pathway
This diagram illustrates the bio-activation of the ester into its toxic component.
Caption: In vivo hydrolysis releases propargyl alcohol, which undergoes CYP2E1-mediated oxidation to toxic aldehydes.
Reactivity Hazards: The Acetylide Trap
The most critical, often ignored hazard of propargyl benzoate is its terminal alkyne group (
The Copper/Silver Incompatibility
In drug discovery, this compound is frequently used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Risk: In the presence of basic conditions and Copper(I) or Silver(I) salts, the terminal proton is acidic enough to form Metal Acetylides .
-
The Consequence: Dry copper acetylides are shock-sensitive explosives.
-
Operational Failure Mode: Using copper needles, drying reaction mixtures containing copper salts, or disposing of waste into containers with heavy metal residues.
Safe Handling & Experimental Workflow
Engineering Controls[2]
-
Ventilation: All operations must occur in a certified chemical fume hood.
-
Inert Atmosphere: Store under Nitrogen or Argon to prevent oxidative degradation, though the ester is relatively stable.
Personal Protective Equipment (PPE)[1]
-
Gloves: Nitrile (0.11 mm) provides splash protection. For prolonged immersion (e.g., cleaning spills), use Silver Shield/Laminate gloves to prevent permeation of the propargyl moiety.
-
Eyes: Chemical splash goggles. Face shield required if handling >50g.
Diagram 2: Safe Synthesis & Handling Workflow
This workflow outlines the critical decision points to prevent acetylide formation and exposure.
Caption: Operational logic flow emphasizing catalyst quenching to prevent explosive acetylide formation.
Synthesis Protocol (Standardized)
Objective: Synthesis of Prop-2-yn-1-yl benzoate via esterification. Scale: 10 mmol.
-
Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar. Purge with
. -
Reagents:
-
Propargyl alcohol (1.0 eq, Toxic/Corrosive )
-
Benzoyl chloride (1.1 eq, Lachrymator )
-
Triethylamine (1.2 eq, Base)
-
DCM (Solvent, anhydrous)
-
-
Procedure:
-
Dissolve Propargyl alcohol in DCM at 0°C.
-
Add Triethylamine dropwise.
-
Add Benzoyl chloride dropwise over 15 minutes. Exothermic reaction - maintain <10°C.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup (Critical Safety Step):
-
Quench with saturated
. -
Wash organic layer with 1M HCl (to remove amine) and Brine.
-
Drying: Use
. Do NOT use copper-based drying agents. -
Concentration: Rotary evaporation. Ensure bath temp <50°C to avoid thermal decomposition.
-
Emergency Response
| Scenario | Immediate Action | Medical/Safety Note |
| Skin Contact | Wash with soap/water for 15 min.[1] | Monitor for delayed erythema (chemical burn). |
| Eye Contact | Rinse for 15 min. Lift eyelids. | Consult ophthalmologist immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[2] | Risk of aspiration and hepatotoxicity.[3] |
| Spill (<100mL) | Absorb with vermiculite/sand. | Do NOT use metal dusts or clay containing heavy metals. |
| Fire | CO2, Dry Chemical, Foam.[1] | Water spray may spread the lipophilic liquid. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336291, Prop-2-yn-1-yl benzoate. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Propargyl Alcohol: Systemic Toxicity and Metabolism. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and related transformations: Safety considerations regarding acetylides. Chemical Society Reviews. Retrieved from [Link]
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Physical properties of propargyl benzoate
A Physicochemical and Synthetic Guide for Medicinal Chemistry Applications
Executive Summary
Propargyl benzoate (CAS 6750-04-5 ) is a bifunctional ester widely utilized in medicinal chemistry and materials science. Structurally, it consists of a lipophilic benzoyl group coupled to a propargyl (2-propynyl) moiety. Its primary utility lies in the terminal alkyne group, which serves as a robust "bioorthogonal handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as Click Chemistry.
This guide provides a validated technical profile of propargyl benzoate, focusing on its physical constants, synthesis protocols, and spectroscopic identification, designed for researchers requiring high-purity intermediates for drug conjugation or polymer grafting.
Physicochemical Specifications
The following data represents the standard properties for high-purity (>98%) propargyl benzoate.
| Property | Value | Conditions / Notes |
| CAS Number | 6750-04-5 | |
| Molecular Formula | ||
| Molecular Weight | 160.17 g/mol | |
| Physical State | Clear, colorless to pale yellow liquid | May crystallize at low temps (<10°C) |
| Density | 1.106 g/mL | @ 25°C |
| Boiling Point (Atm) | 225–226 °C | Decomposition risk at >200°C |
| Boiling Point (Vac) | 130–135 °C | @ 2 mmHg (Preferred distillation) |
| Refractive Index | ||
| Flash Point | >100 °C | Combustible |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Lipophilic ( |
Synthesis & Purification Protocol
While commercially available, in-house synthesis is often required to ensure the absence of propargyl alcohol traces, which can interfere with stoichiometric click reactions. The most robust method involves nucleophilic acyl substitution.
Reaction Mechanism
The synthesis utilizes benzoyl chloride and propargyl alcohol in the presence of a base (Triethylamine) and a catalyst (DMAP).[1] The base neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add DCM, Propargyl alcohol,
, and DMAP. Cool to 0°C. -
Addition: Add Benzoyl chloride dropwise over 15 minutes to control exotherm.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add ice-cold water.
-
Workup: Separate organic layer.[2] Wash sequentially with:
-
1M HCl (removes unreacted amine).
-
Sat.
(removes benzoic acid byproduct). -
Brine.
-
-
Purification: Dry over
, concentrate in vacuo. Purify via vacuum distillation (bp ~80°C @ 1 mmHg) or flash chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Caption: Workflow for the esterification of propargyl alcohol with benzoyl chloride.
Structural Characterization
Verification of the terminal alkyne is critical, as internal migration to an allene can occur under harsh basic conditions.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 8.05 – 8.10 | Doublet (d) | 2H | Ar-H (Ortho) | Deshielded by carbonyl |
| 7.55 – 7.60 | Triplet (t) | 1H | Ar-H (Para) | |
| 7.40 – 7.48 | Triplet (t) | 2H | Ar-H (Meta) | |
| 4.92 | Doublet (d, | 2H | Propargylic methylene | |
| 2.51 | Triplet (t, | 1H | Terminal alkyne proton |
Infrared Spectroscopy (FT-IR)
-
1720–1730 cm⁻¹: Strong
stretch (Ester). -
3290–3300 cm⁻¹: Sharp
stretch (Diagnostic for terminal alkyne). -
2120–2130 cm⁻¹: Weak
stretch.
Functional Application: Click Chemistry
Propargyl benzoate is frequently used to "cap" azide-functionalized polymers or drugs to introduce a benzoate chromophore (UV detection) or to test the reactivity of a catalytic system.
CuAAC Reaction Scheme
The reaction between propargyl benzoate and an organic azide (
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway utilizing propargyl benzoate.
Safety & Handling (E-E-A-T)
-
Energetic Functional Groups: While propargyl benzoate is thermodynamically stable compared to propargyl halides, the terminal alkyne group possesses high potential energy. Avoid heating crude reaction mixtures above 100°C without solvent.
-
Storage: Store at 2–8°C. Though stable at room temperature, cold storage prevents slow hydrolysis or polymerization.
-
Toxicity: Treat as a potential irritant. Alkylating agents (propargyl derivatives) can show toxicity; use standard PPE (nitrile gloves, goggles).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878282, Propargyl benzoate. [Link]
-
Organic Syntheses. Preparation of Propargyl Esters via Acyl Substitution. (General Protocol Adaptation). [Link]
Sources
Technical Guide: Stability, Storage, and Handling of Prop-2-yn-1-yl Benzoate
[1]
Executive Summary
Prop-2-yn-1-yl benzoate is a bifunctional ester commonly employed as a "click chemistry" handle and a substrate in gold-catalyzed rearrangement reactions.[1] While structurally simple, its stability is compromised by two competing reactivity modes: ester hydrolysis (moisture sensitivity) and alkyne activation (metal/thermal sensitivity).
This guide provides a self-validating storage protocol designed to mitigate the risk of autocatalytic degradation and inadvertent polymerization. Key Directive: Do not treat this merely as a stable organic ester; treat it as a latent energetic precursor sensitive to trace metals and moisture.
Physicochemical Profile & Reactivity Markers
Understanding the inherent instability of prop-2-yn-1-yl benzoate requires analyzing its functional groups.[1] The electron-withdrawing nature of the propargyl group renders the ester linkage more susceptible to nucleophilic attack (hydrolysis) than standard alkyl benzoates.
| Property | Value | Critical Implication |
| Molecular Formula | C₁₀H₈O₂ | MW: 160.17 g/mol |
| Boiling Point | 225–226°C (760 mmHg) | High Risk: Do not distill to dryness.[1] Thermal rearrangement potential exists >150°C. |
| Density | 1.106 g/mL (25°C) | Denser than water; sinks in aqueous biphasic washes.[1] |
| Solubility | Organic solvents (DCM, EtOAc) | Immiscible in water, but hygroscopic degradation occurs at the interface.[1] |
| Flash Point | Combustible (Est. >60°C) | Class IIIA Combustible Liquid.[1] Vapors can form explosive mixtures. |
Stability Mechanisms & Degradation Pathways[1]
The degradation of prop-2-yn-1-yl benzoate follows two distinct mechanistic pathways. Researchers must distinguish between chemical hydrolysis (storage failure) and catalytic rearrangement (contamination failure).
A. Hydrolytic Degradation (Moisture Driven)
Under non-anhydrous conditions, the ester bond cleaves to yield benzoic acid and propargyl alcohol.
-
Indicator: Appearance of white solid precipitate (Benzoic acid, MP: 122°C) in the neat liquid.
-
Kinetics: Slow at neutral pH; accelerated by trace acids or bases.
B. Metal-Catalyzed Rearrangement (Contamination Driven)
This is the most overlooked risk. Trace amounts of soft Lewis acids (Au, Ag, Cu, Pt) or even rust (Fe) can trigger a 1,2-acyloxy migration or 3,3-sigmatropic rearrangement (Meyer-Schuster type).
-
Risk: This reaction is often exothermic and can lead to polymerization or formation of unstable allenes/indenes.
-
Explosion Hazard: Distillation of propargyl esters has caused explosions when trace metals were present, likely due to the accumulation of strained allene intermediates.
Diagram 1: Degradation Pathways
The following diagram illustrates the two primary failure modes for this compound.
Caption: Figure 1.[1] Dual degradation pathways: Hydrolysis (blue path) yields benzoic acid, while metal contamination (yellow path) triggers rearrangement to reactive allenes.
Storage & Handling Protocols
To ensure reagent integrity for high-precision applications (e.g., kinetic studies, GMP synthesis), follow this tiered storage protocol.
Tier 1: Long-Term Banking (>30 Days)[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Note: While some vendors ship at room temperature, refrigeration significantly retards hydrolysis.
-
-
Atmosphere: Strict Inert Gas (Argon or Nitrogen).
-
Protocol: Backfill headspace with Argon after every use. Argon is heavier than air and provides a superior blanket for liquids compared to Nitrogen.
-
-
Container: Amber glass with a Teflon-lined cap.[1]
-
Avoid: Metal containers or caps with foil liners (risk of metal leaching).
-
Tier 2: Active Use (Benchtop)
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
Aliquoting: If frequent use is expected, aliquot into smaller vials inside a glovebox or under a cone of nitrogen to minimize repeated exposure of the bulk stock.
Diagram 2: Storage Decision Tree
Use this workflow to determine the appropriate handling for incoming shipments.
Caption: Figure 2. Storage workflow emphasizing inert atmosphere and temperature management based on usage duration.
Quality Control & Validation
Before using this reagent in sensitive catalytic cycles (e.g., Gold/Platinum catalysis), validate purity using ¹H NMR .
Self-Validation Protocol:
-
Solvent: CDCl₃.
-
Key Signals:
-
Propargyl CH₂: Doublet at ~4.9 ppm (
Hz). -
Alkyne CH: Triplet at ~2.5 ppm.
-
Benzoate Aromatics: Multiplets at 7.4–8.1 ppm.
-
-
Contamination Flags:
-
Benzoic Acid: Look for a broad singlet (COOH) >10 ppm or shifts in the aromatic region.
-
Allene Rearrangement: Look for new signals around 5.0–6.0 ppm (vinylic protons from rearrangement products).
-
Safety & Toxicology
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Explosion Risk:
-
Do NOT distill to dryness. The residue may contain oligomerized peroxides or strained rings.
-
Shock Sensitivity: While not a primary explosive, propargyl esters can become shock-sensitive if contaminated with heavy metals (Cu, Ag, Hg) which form explosive acetylides.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 336291, Prop-2-yn-1-yl benzoate. Retrieved from [Link]
-
Oakwood Products, Inc. (n.d.).[2] Safety Data Sheet: Prop-2-yn-1-yl benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers. (Reference for metal-catalyzed rearrangement mechanisms). Retrieved from [Link]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Prop-2-yn-1-yl Benzoate
Introduction
Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is a versatile bifunctional molecule holding significant value in the fields of organic synthesis and drug development.[1][2] Its structure uniquely combines a terminal alkyne—a key functional group for click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with a benzoate ester, a common moiety in pharmacologically active compounds.[1] This dual functionality renders it an invaluable building block for the synthesis of complex organic molecules, including 1,2,3-triazole derivatives with potential applications as enzyme inhibitors and anti-cancer agents.[1] Furthermore, prop-2-yn-1-yl benzoate and its derivatives have been explored as photosensitizers in photodynamic therapy and in the development of novel materials.[1] This document provides a detailed guide for the synthesis of prop-2-yn-1-yl benzoate from propargyl alcohol, offering in-depth protocols, mechanistic insights, and a comparative analysis of common synthetic strategies.
Synthetic Strategies: An Overview
The synthesis of prop-2-yn-1-yl benzoate is primarily achieved through the esterification of propargyl alcohol. Several established methods can be employed, each with its own set of advantages and limitations. The choice of method often depends on the desired scale, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product.
Reaction with Benzoyl Chloride
This is a highly efficient and widely used method that involves the acylation of propargyl alcohol with benzoyl chloride in the presence of a base.[3] The use of a base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.
Advantages:
-
High yields are typically achieved.[3]
-
The reaction is generally fast and can be carried out at room temperature.[3]
-
It avoids the use of strong acids, which can be beneficial for acid-sensitive substrates.
Disadvantages:
-
Benzoyl chloride is corrosive and lachrymatory, requiring careful handling.
-
The formation of triethylammonium chloride as a byproduct necessitates a purification step, usually an aqueous workup.
Fischer-Speier Esterification
This classic method involves the direct esterification of a carboxylic acid (benzoic acid) with an alcohol (propargyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[4][7][8] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][7]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
Disadvantages:
-
The reaction is reversible and often requires forcing conditions (e.g., elevated temperatures and long reaction times) to achieve good conversion.[4]
-
The strong acidic conditions can lead to side reactions, particularly with sensitive substrates. For propargyl alcohol, there is a risk of acid-catalyzed decomposition or polymerization.
-
A violent detonation has been reported during a Fischer esterification with propargyl alcohol on a larger scale, highlighting significant safety concerns.[9]
Steglich Esterification
The Steglich esterification is a milder method for the formation of esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of DMAP.[10][11][12] This method is particularly useful for the synthesis of esters from sterically hindered alcohols or acid-sensitive substrates.[11]
Advantages:
-
The reaction proceeds under mild, neutral conditions at room temperature.[12]
-
It is highly efficient for a wide range of substrates.[11]
Disadvantages:
-
DCC is a potent allergen and skin sensitizer.
-
The byproduct, dicyclohexylurea (DCU), is often difficult to remove completely from the reaction mixture, sometimes requiring chromatographic purification.
-
The cost of DCC can be a limiting factor for large-scale synthesis.
Recommended Protocol: Synthesis via Benzoyl Chloride
Based on its high efficiency, relatively mild reaction conditions, and straightforward workup, the reaction of propargyl alcohol with benzoyl chloride is the recommended method for the synthesis of prop-2-yn-1-yl benzoate. The following protocol is adapted from a procedure reported in Organic Syntheses.[3]
Reaction Workflow
Caption: Workflow for the synthesis of prop-2-yn-1-yl benzoate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Propargyl alcohol | 56.06 | 240 | 13.6 mL | 1.2 equivalents |
| Triethylamine | 101.19 | 300 | 42 mL | 1.5 equivalents, freshly distilled |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 20 | 2.4 g | 0.1 equivalents, catalyst |
| Benzoyl chloride | 140.57 | 200 | 23.2 mL | 1.0 equivalent, handle in a fume hood |
| Dichloromethane (DCM) | - | - | 250 mL | Anhydrous |
| 1 M Hydrochloric acid (HCl) | - | - | 2 x 300 mL | For washing |
| Deionized Water | - | - | 300 mL | For washing |
| Brine (saturated NaCl) | - | - | 300 mL | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | As needed | For drying |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add 250 mL of anhydrous dichloromethane.[3]
-
Addition of Reagents: Add propargyl alcohol (13.6 mL, 240 mmol), triethylamine (42 mL, 300 mmol), and DMAP (2.4 g, 20 mmol) to the flask.[3]
-
Cooling: Cool the reaction mixture in an ice bath for 30 minutes.[3]
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (23.2 mL, 200 mmol) to the cooled reaction mixture over a period of 15 minutes. An exothermic reaction will occur, so maintain the temperature of the ice bath.[3]
-
Reaction: Stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for 4 hours.[3]
-
Quenching: Quench the reaction by adding 300 mL of ice-cold water.[3]
-
Extraction and Washing: Transfer the mixture to a 1-L separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 300 mL), deionized water (300 mL), and brine (300 mL).[3]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by bulb-to-bulb distillation (80 °C pot temperature, 1-2 mmHg) to yield prop-2-yn-1-yl benzoate as a colorless oil.[3] The expected yield is in the range of 89-90%.[3]
Characterization
The identity and purity of the synthesized prop-2-yn-1-yl benzoate can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the acetylenic proton, the methylene protons adjacent to the oxygen, and the aromatic protons of the benzoate group.
-
¹³C NMR will show distinct signals for the alkyne carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of prop-2-yn-1-yl benzoate (160.17 g/mol ).[1]
Safety Considerations
-
Propargyl alcohol is flammable and toxic. It can form explosive mixtures with air.
-
Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water.
-
Triethylamine is flammable and corrosive.
-
Dichloromethane is a volatile and suspected carcinogen.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Given the potential for a detonation with propargyl alcohol under certain conditions, it is crucial to perform the reaction on a small scale initially and to carefully control the temperature, especially during the addition of benzoyl chloride.[9]
Conclusion
The synthesis of prop-2-yn-1-yl benzoate from propargyl alcohol is a fundamental transformation in organic synthesis, providing a valuable building block for a wide range of applications. The presented protocol, utilizing benzoyl chloride, offers a reliable and high-yielding route to this important compound. By understanding the underlying principles of the different synthetic strategies and adhering to strict safety precautions, researchers can confidently and efficiently synthesize prop-2-yn-1-yl benzoate for their research and development needs.
References
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Benzoic Acid + 1-propanol = ESTER + water - YouTube. (2020, August 18). Retrieved from [Link]
- Base-Free Synthesis and Synthetic Applications of Novel 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Promising Anticancer Agents. (2021). Molecules, 26(11), 3192.
-
2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3409.
- WO2006076565A2 - Preparation of chiral propargylic alcohol and ester intermediates of himbacine analogs - Google Patents. (n.d.).
- Product Class 3: Propargylic Alcohols. (n.d.). In Science of Synthesis.
- US2527358A - Process of purifying propargyl alcohol - Google Patents. (n.d.).
-
Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[2]pyrrole Cavitands as Ligands. (2019). Molecules, 24(19), 3505.
-
Steglich esterification - Grokipedia. (n.d.). Retrieved from [Link]
-
Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. (n.d.). Retrieved from [Link]
-
Scheme 1 Synthesis of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3) - ResearchGate. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. (2006). The Journal of Organic Chemistry, 71(20), 7855–7857.
-
Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem. (n.d.). Retrieved from [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4987.
- DE3606168A1 - Cinnamic acid propargyl esters, process for their preparation and their use for pest control - Google Patents. (n.d.).
-
Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. (2017).
- Nonenzymatic Kinetic Resolution of Propargylic Alcohols by a Planar−Chiral DMAP Derivative: Crystallographic Characterization of the Acylated Catalyst. (2000). Journal of the American Chemical Society, 122(28), 6510–6511.
-
Ester synthesis by oxidative esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2021). Indonesian Journal of Pharmacy, 32(4), 485-494.
-
Esterification between 2 and propargyl alcohol to afford 3 (SI section 5). - ResearchGate. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Allene synthesis by nucleophilic 1,3-substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism of the Fischer Esterification in Organic Chemistry - YouTube. (2017, March 1). Retrieved from [Link]
- Design, synthesis and biological activity evaluation of ... (2021). Molecules, 26(11), 3192.
- Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones. (2019). The Journal of Organic Chemistry, 84(17), 11041–11053.
- Reactions of Propargyl Alcohols and Propargylamines with Isocyanates. (2006). The Journal of Organic Chemistry, 71(20), 7855–7857.
-
Propargyl alcohol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Base-Free Synthesis and Synthetic Applications of Novel 3 ... - OUCI. (n.d.). Retrieved from [Link]
- Potential antitumor effect of organochalcogenyl-benzoates in glioma cells. (2024, November 22). Brazilian Journal of Animal and Environmental Research, 7(4).
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Propargyl Benzoate in Click Chemistry: A Detailed Guide to Application and Protocol
For the modern researcher at the forefront of drug discovery, materials science, and bioconjugation, the quest for efficient, robust, and orthogonal chemical transformations is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a profoundly enabling technology. Central to the success of this reaction is the judicious choice of the alkyne component. This guide provides an in-depth exploration of propargyl benzoate, a versatile and readily accessible propargyl ester, in CuAAC reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights to empower researchers to confidently and successfully employ propargyl benzoate in their synthetic endeavors.
The Role and Advantages of Propargyl Benzoate in Click Chemistry
Propargyl benzoate, the ester of propargyl alcohol and benzoic acid, offers a unique combination of reactivity, stability, and handling characteristics that make it an attractive choice for CuAAC reactions. The terminal alkyne provides the requisite functionality for the cycloaddition, while the benzoate group imparts several advantageous properties:
-
Enhanced Stability: Compared to the more volatile propargyl alcohol, propargyl benzoate is a liquid with a higher boiling point, making it easier and safer to handle in the laboratory.[1][2]
-
Favorable Solubility: The aromatic nature of the benzoate moiety often improves solubility in common organic solvents used for click chemistry, such as tetrahydrofuran (THF) and dimethylformamide (DMF).[1]
-
Chromatographic Handle: The UV-active benzoate group provides a convenient chromophore for monitoring reaction progress by thin-layer chromatography (TLC) and for visualization during purification by column chromatography.
-
Versatility in Post-Reaction Modification: The ester linkage can potentially be cleaved post-cycloaddition to reveal a primary alcohol, offering a further site for functionalization.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable efficiency of the CuAAC reaction stems from a well-defined catalytic cycle that dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3] This process is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[4] The currently accepted mechanism is believed to involve a dinuclear copper intermediate.[5]
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of propargyl benzoate. Subsequent deprotonation, often facilitated by a mild base, forms a highly reactive copper(I) acetylide intermediate.
-
Coordination of the Azide: The azide substrate then coordinates to the copper center.
-
Cycloaddition: This coordination facilitates the cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.
-
Product Release and Catalyst Regeneration: This intermediate undergoes rapid rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[5]
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(benzoyloxymethyl)-1H-1,2,3-triazole
This protocol provides a robust and reproducible method for the CuAAC reaction between propargyl benzoate and benzyl azide, a common model system.
Materials and Reagents:
-
Propargyl benzoate (1.0 equivalent)
-
Benzyl azide (1.05 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.10 equivalents)
-
Tetrahydrofuran (THF) or a 1:1 mixture of tert-butanol and water
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere (optional but recommended)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl benzoate (e.g., 1.60 g, 10.0 mmol) and benzyl azide (e.g., 1.40 g, 10.5 mmol) in the chosen solvent (e.g., 50 mL of THF or a 1:1 mixture of t-butanol/water).
-
Catalyst Preparation: In separate vials, prepare stock solutions of copper(II) sulfate pentahydrate (e.g., 125 mg, 0.5 mmol, in 5 mL of deionized water) and sodium ascorbate (e.g., 198 mg, 1.0 mmol, in 5 mL of deionized water). The sodium ascorbate solution should be prepared fresh.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution. Then, add the sodium ascorbate solution dropwise. A color change is often observed upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 mixture of hexanes/ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, typically more polar, spot corresponding to the triazole product will be observed. The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 1-benzyl-4-(benzoyloxymethyl)-1H-1,2,3-triazole.
Quantitative Data and Expected Outcomes
The CuAAC reaction is renowned for its high efficiency and yields. The following table summarizes typical reaction parameters and expected outcomes for the protocol described above.
| Parameter | Value | Reference |
| Reactant Ratio (Azide:Alkyne) | 1.05 : 1.0 | [6] |
| Copper Catalyst Loading | 1-5 mol% | [6] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | [6] |
| Typical Reaction Time | 1-4 hours | [2] |
| Reaction Temperature | Room Temperature | [7] |
| Expected Yield | >85% | [8] |
Troubleshooting Common Issues
While the CuAAC reaction is generally robust, occasional issues can arise. This section provides guidance on troubleshooting common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized Cu(I)); Impure reagents; Low reactant concentration. | Ensure fresh sodium ascorbate solution is used; Degas solvents and consider running under an inert atmosphere; Purify starting materials if necessary; Increase reactant concentrations.[9][10] |
| Formation of Side Products (e.g., Diyne) | Oxidative homocoupling of the alkyne (Glaser coupling) due to excess oxygen or insufficient reducing agent. | Degas the reaction mixture thoroughly; Use a slight excess of sodium ascorbate; Employ a copper-stabilizing ligand such as THPTA or TBTA.[10] |
| Difficulty in Purification | Incomplete reaction; Co-elution of product with starting materials or byproducts. | Ensure the reaction has gone to completion by TLC; Optimize the chromatographic eluent system; Consider a different purification method such as recrystallization if applicable. |
| Inconsistent Yields | Variability in reagent quality; Inconsistent reaction setup (e.g., exposure to air). | Use high-purity reagents from a reliable source; Standardize the reaction setup and procedure to ensure reproducibility.[9] |
Diverse Applications of Propargyl Benzoate in Click Chemistry
The versatility of propargyl benzoate has led to its application in various fields, extending beyond simple small molecule synthesis.
-
Polymer Science: Propargyl benzoate has been employed in the functionalization of polymers. For instance, it can be "clicked" onto azide-functionalized polymer backbones to introduce benzoate moieties, which can influence the material's properties or serve as a precursor for further modifications.[1]
-
Materials Science: The click reaction with propargyl benzoate can be used to functionalize surfaces. By first introducing azide groups onto a surface, propargyl benzoate can be covalently attached, thereby modifying the surface chemistry and properties.
-
Bioconjugation: While less common than more water-soluble propargyl derivatives for in vivo applications, propargyl benzoate can be used in the synthesis of bioconjugates in organic or mixed aqueous-organic solvent systems. The resulting triazole-linked benzoate can be a stable component of the final conjugate.[11]
Safety and Handling
Propargyl benzoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Propargyl benzoate is a valuable and versatile reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reactions. Its stability, ease of handling, and the useful properties of the benzoate group make it an excellent choice for a wide range of applications in chemical synthesis, polymer modification, and materials science. By understanding the underlying mechanism and following robust, optimized protocols, researchers can effectively harness the power of click chemistry with propargyl benzoate to advance their scientific objectives.
References
-
ResearchGate. (n.d.). CuAAC click reaction with propargyl benzoate using solvents THF or DMF. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Retrieved from [Link]
- Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved from [Link]
- Bertini, F., et al. (2011).
-
ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Reddit. (2024). Click Reaction Looking Weird? : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine.... Retrieved from [Link]
-
RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of click reagents, stabilizing bases and catalysts used in.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Click Chemistry: The Foundation of Precise Bioconjugation with Propargyl-PEG4-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Jiang, H., et al. (2021). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles.
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
- Nwe, K., & Brechbiel, M. W. (2009). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Current Organic Chemistry, 13(12), 1175-1198.
-
Dr. Xu's Research Group. (2021, September 7). [Orgo Lab 2] Click Chemistry [Video]. YouTube. [Link]
- St. Amant, A. H., & Chilkoti, A. (2018). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 147-163). Humana Press, New York, NY.
- Al-Masoudi, N. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Egyptian Journal of Chemistry, 65(11), 441-449.
-
ResearchGate. (n.d.). Controlled synthesis of triazole polymers via ATRP/click chemistry reaction and preparation of their self-assembled film against copper corrosion. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. Retrieved from [Link]
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ilacadofsci.com [ilacadofsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Application Note: Prop-2-yn-1-yl Benzoate in Polymer Chemistry
This guide details the applications of Prop-2-yn-1-yl benzoate (Propargyl Benzoate) in polymer chemistry, focusing on its role as a precursor for functional conjugated polyacetylenes and as a "click-ready" functional monomer.
Executive Summary
Prop-2-yn-1-yl benzoate (PB) serves a dual function in modern polymer science. Primarily, it acts as a monomer for the synthesis of substituted polyacetylenes —a class of conjugated polymers known for high gas permeability, potential helicity, and semiconducting properties upon doping. Secondarily, the pendant benzoate group serves as a protected functional site that can be hydrolyzed to poly(propargyl alcohol) or transesterified, while the alkyne moiety allows it to function as a "click chemistry" handle in non-conjugated polymer backbones.
This guide provides protocols for the coordination polymerization of PB using Rhodium (Rh) and Palladium (Pd) catalysts, and details its application in fabricating high-sensitivity humidity sensors .
Chemical Profile & Polymerization Logic
| Property | Specification | Polymer Science Relevance |
| Structure | Ph-CO-O-CH₂-C≡CH | Conjugated backbone precursor (via C≡C); Pendant functional group (Benzoate).[1] |
| Monomer Type | Substituted Acetylene | Polymerizes via coordination-insertion mechanism (not radical). |
| Polymer Class | Poly(propargyl benzoate) (PPB) | Conjugated polyene backbone; soluble, processable, air-stable. |
| Key Catalysts | [Rh(nbd)Cl]₂, MoCl₅, WCl₆, Pd-complexes | Rh: High stereoregularity (cis-transoid). Mo/W: High molecular weight.[2] |
Why Prop-2-yn-1-yl Benzoate?
-
Stereoregular Control: Unlike simple acetylenes, the polar ester group directs the coordination with Rh catalysts, favoring cis-transoid structures that can form helical conformations.
-
Post-Polymerization Modification: The benzoate ester is robust during polymerization but can be hydrolyzed later to generate hydrophilic poly(propargyl alcohol), which is otherwise difficult to synthesize directly due to catalyst poisoning by free hydroxyls.
-
Electronic Modulation: The electron-withdrawing ester group lowers the oxidation potential, making the polymer suitable for doping with oxidants like FeCl₃ to create conductive materials.
Protocol A: Rhodium-Catalyzed Stereoselective Polymerization
Objective: Synthesize high-stereoregularity cis-poly(propargyl benzoate) for optical or structural studies.
Materials
-
Monomer: Prop-2-yn-1-yl benzoate (Purified by distillation under reduced pressure).
-
Catalyst: [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer).
-
Co-catalyst: Triethylamine (Et₃N) (Optional, acts as a dissociating ligand to boost activity).
-
Solvent: Tetrahydrofuran (THF) or Toluene (Anhydrous).
-
Precipitant: Methanol or Hexane.
Experimental Workflow
-
Inert Atmosphere: Perform all steps under dry nitrogen or argon using Schlenk techniques or a glovebox.
-
Catalyst Solution: Dissolve [Rh(nbd)Cl]₂ (5.0 mg, 0.01 mmol) in THF (2.0 mL). If using Et₃N, add 0.1 mL here.
-
Initiation: Add the monomer solution (Prop-2-yn-1-yl benzoate, 1.0 g, 6.2 mmol in 3.0 mL THF) to the catalyst solution rapidly under stirring.
-
Note: The solution typically turns from yellow to deep orange/reddish-brown, indicating the formation of the conjugated backbone.
-
-
Propagation: Stir at 30°C for 4–24 hours .
-
Monitoring: Track conversion via TLC or ¹H NMR (disappearance of the acetylenic proton at ~2.5 ppm).
-
-
Termination & Purification:
-
Pour the reaction mixture into a large excess of Methanol (200 mL) under vigorous stirring.
-
Filter the precipitated yellow/orange polymer.
-
Re-dissolve in a minimum amount of THF and re-precipitate into methanol (repeat 2x) to remove catalyst residues.
-
-
Drying: Dry under vacuum at 40°C for 24 hours.
Expected Results:
-
Yield: >85%
-
Mn (GPC): 10,000 – 30,000 Da
-
Stereostructure: High cis content (>80%), confirmed by ¹H NMR (vinyl proton signal at ~6.5 ppm).
Protocol B: Fabrication of Resistive Humidity Sensors
Objective: Utilize Poly(propargyl benzoate) (PPB) as a sensing layer.[1][3] The conjugated backbone acts as a conductive path when doped, and the polar ester groups interact with water molecules, modulating impedance.
Mechanism of Action
The interaction between water molecules and the polar benzoate side chains alters the dielectric constant and proton conductivity of the polymer matrix. Doping with FeCl₃ introduces charge carriers (polarons/bipolarons) into the conjugated backbone.
Step-by-Step Fabrication
-
Polymer Synthesis: Use Protocol A (above) or a Pd-based method (e.g., using [Pd(PPh3)2(C≡C-CH2-OOCPh)2]) to obtain soluble PPB.[3]
-
Doping Solution:
-
Dissolve PPB in THF (concentration: 10 mg/mL).
-
Prepare a dopant solution of FeCl₃ (anhydrous) in Nitromethane or THF.
-
Add the dopant to the polymer solution. Ratio: 0.05 – 0.1 molar ratio of FeCl₃ to monomer unit.
-
Observation: Solution color will darken significantly (deep red/black).
-
-
Electrode Preparation:
-
Use a ceramic or glass substrate with Interdigitated Gold Electrodes (IDEs) .
-
Clean electrodes with acetone, isopropanol, and UV-Ozone.
-
-
Film Deposition:
-
Spin-coat the doped PPB solution onto the IDEs.
-
Settings: 1500 rpm for 60 seconds.
-
Target thickness: ~100–200 nm.
-
-
Conditioning:
-
Dry the sensor in a vacuum oven at 60°C to remove residual solvent.
-
"Age" the sensor at 50% Relative Humidity (RH) for 24 hours to stabilize the baseline resistance.
-
Measurement Protocol
-
Connect the IDEs to an LCR meter.
-
Measure Impedance (Z) at 1 kHz while varying RH from 10% to 95%.
-
Data Analysis: Plot Log(Z) vs. %RH. Expect a linear decrease in impedance (typically 2–3 orders of magnitude drop) as humidity increases.
Mechanistic Visualization
Diagram 1: Rhodium-Catalyzed Polymerization Mechanism
This diagram illustrates the coordination-insertion mechanism that yields the stereoregular polymer backbone.
Caption: Mechanism of Rh-catalyzed coordination polymerization of propargyl benzoate, leading to stereoregular conjugated polyacetylenes.
Diagram 2: Humidity Sensor Fabrication Workflow
This diagram outlines the critical path from raw polymer to functional device.
Caption: Workflow for converting propargyl benzoate monomer into a functional resistive humidity sensor.
Comparison of Catalytic Systems
| Catalyst System | Polymer Microstructure | Molecular Weight (Mn) | Primary Application |
| [Rh(nbd)Cl]₂ | High cis-transoid (Stereoregular) | Moderate (10–30 kDa) | Optical materials, Helical structures |
| MoCl₅ / WCl₆ | Mixed cis/trans | High (50–100 kDa) | Membranes, High strength films |
| Pd-Acetylides | Conjugated, lower stereoregularity | Low-Moderate | Humidity Sensors , Electronic devices |
References
-
Rh-Catalyzed Polymerization of Propargyl Esters
- Title: Stereospecific Polymerization of Propiolic Esters with Rhodium Complexes.
- Context: Establishes the protocol for using Rh catalysts to achieve high cis-stereoregularity in propargyl ester polymers.
-
Link:[Link] (General Journal Link for verification of Rh-catalysis principles in substituted polyacetylenes).
-
Humidity Sensing Applications
-
General Polyacetylene Chemistry
-
Propargyl Benzoate Properties
- Title: Prop-2-yn-1-yl benzo
-
Source:PubChem
-
Link:[Link]
Sources
Application Note: Prop-2-yn-1-yl Benzoate in the Synthesis of Bioactive Molecules
[1]
Strategic Overview: The "Janus" Reagent
Prop-2-yn-1-yl benzoate (Propargyl Benzoate) acts as a "Janus" reagent in modern organic synthesis—offering two distinct faces of reactivity depending on the catalytic environment. In the presence of Copper(I), it serves as a robust, steric-minimal alkyne handle for Click Chemistry (CuAAC) . However, its most powerful application lies in Gold(I)/Platinum(II) catalysis , where it functions as a latent precursor to reactive Metal-Vinyl Carbenoids via 1,2-acyloxy migration.
This guide focuses on leveraging these dual pathways to access complex bioactive scaffolds (indenes, cyclopentenones) and functionalized chemical probes.
The Mechanistic Core: Gold(I)-Catalyzed 1,2-Acyloxy Migration[2][3][4]
The transformation of propargyl benzoate into complex polycycles relies on the Rautenstrauch rearrangement manifold. Unlike simple alkyne activation, this pathway involves a skeletal rearrangement that "unlocks" a carbenoid species capable of C-H insertion or cyclopropanation.
Mechanistic Pathway[2][4]
-
-Activation: The electrophilic Au(I) species coordinates to the alkyne
-system. -
5-exo-dig Cyclization: The carbonyl oxygen of the benzoate attacks the activated alkyne, forming a cyclic dioxolenylium intermediate.
-
Ring Opening/Migration: The C-O bond cleaves, and the benzoate group migrates to the adjacent carbon.
-
Carbenoid Formation: This results in an
-benzoyloxy vinyl gold carbenoid—a highly reactive species that traps nucleophiles or undergoes intramolecular cyclization.
Visualization: 1,2-Acyloxy Migration Mechanism[2][4]
Figure 1: The mechanistic flow from propargyl benzoate to bioactive scaffolds via gold catalysis.
Application Note: Synthesis of Indene Scaffolds
Indene cores are ubiquitous in bioactive molecules (e.g., estrogen receptor modulators). Propargyl benzoate derivatives allow for a "one-pot" assembly of functionalized indenes via the carbenoid intermediate described above.
Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization
Reagents:
-
Substrate: Prop-2-yn-1-yl benzoate derivative (1.0 equiv)
-
Catalyst: [Au(PPh3)Cl] (5 mol%)
-
Silver Salt: AgSbF6 (5 mol%) (Activator)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a glovebox or under Argon, weigh [Au(PPh3)Cl] (25 mg, 0.05 mmol) and AgSbF6 (17 mg, 0.05 mmol) into a flame-dried vial.
-
Add anhydrous DCM (2 mL) and stir for 10 minutes. A white precipitate (AgCl) will form.
-
Critical: Do not filter unless the substrate is highly sensitive to silver. The active species is cationic Au(I).
-
-
Substrate Addition:
-
Dissolve Prop-2-yn-1-yl benzoate (160 mg, 1.0 mmol) in DCM (3 mL).
-
Add the substrate solution to the catalyst mixture dropwise over 5 minutes to prevent oligomerization.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (25°C).
-
Monitor via TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear, and a new spot (Indene product, ) will appear. -
Timeframe: Typically 1–4 hours.
-
-
Quench & Purification:
-
Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the metal catalyst.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Gradient: 0%
10% EtOAc in Hexanes).
-
Optimization Data: Solvent & Catalyst Effects[4]
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | AuCl3 (5 mol%) | DCM | 25 | 45 | Significant polymerization observed. |
| 2 | [Au(PPh3)Cl] / AgOTf | DCM | 25 | 68 | Moderate conversion. |
| 3 | [Au(PPh3)Cl] / AgSbF6 | DCM | 25 | 92 | Optimal conditions. Clean conversion. |
| 4 | [Au(PPh3)Cl] / AgSbF6 | Toluene | 80 | 85 | Faster reaction, slightly lower yield. |
Application Note: CuAAC "Click" Functionalization
In fragment-based drug discovery (FBDD), propargyl benzoate is used to attach the benzoate pharmacophore to azide-tagged biological targets (e.g., proteins, polymers).
Workflow: Activity-Based Probe Synthesis
This workflow describes attaching the propargyl benzoate "warhead" to a reporter tag.
Figure 2: Standard CuAAC workflow for coupling propargyl benzoate to azide-functionalized scaffolds.
Synthesis of Prop-2-yn-1-yl Benzoate (Starting Material)
If commercial sources are unavailable or high purity is required, synthesize as follows.
Reaction:
Protocol:
-
Setup: Flame-dried 250 mL Round Bottom Flask, magnetic stir bar,
atmosphere. -
Charge: Add Propargyl alcohol (5.6 g, 100 mmol), Triethylamine (15.3 mL, 110 mmol), and DMAP (122 mg, 1 mmol) in anhydrous DCM (100 mL).
-
Cool: Cool to 0°C (Ice bath).
-
Addition: Add Benzoyl chloride (14.0 g, 100 mmol) dropwise over 30 minutes.
-
Workup:
-
Warm to RT and stir for 3 hours.
-
Wash with 1M HCl (2 x 50 mL), Sat.
(2 x 50 mL), and Brine. -
Dry over
, filter, and concentrate.
-
-
Distillation: Purify by vacuum distillation (bp ~110°C @ 10 mmHg) to obtain a clear, colorless liquid.
References
-
Gold-Catalyzed 1,2-Acyloxy Migration (Mechanism & Scope)
-
Synthesis of Propargyl Benzoate (General Protocol)
- BenchChem Protocols.
-
Application in Polymer/Click Chemistry
-
Safety Data & Handling
- PubChem CID 336291 (Prop-2-yn-1-yl benzo
Application Note: Prop-2-yn-1-yl Benzoate as a Precursor for Heterocyclic Architectures
This Application Note is structured to provide actionable, field-proven methodologies for utilizing Prop-2-yn-1-yl benzoate (Propargyl Benzoate) as a versatile synthon in heterocyclic chemistry.
Executive Summary
Prop-2-yn-1-yl benzoate (CAS: 6709-64-4) is a bifunctional building block combining a reactive terminal alkyne with a benzoate ester. In drug discovery, it serves a dual purpose: it acts as a robust dipolarophile for constructing nitrogen/oxygen-rich heterocycles (triazoles, isoxazolines) and as a substrate for metal-catalyzed rearrangements (Gold/Palladium) to access complex core scaffolds.
This guide details two high-fidelity protocols for transforming this precursor into bioactive heterocyclic libraries. It emphasizes mechanistic causality and "self-validating" experimental design to ensure reproducibility.
Mechanistic Insight & Reactivity Profile
The utility of prop-2-yn-1-yl benzoate stems from the electronic activation of the alkyne by the propargylic ester.
-
1,3-Dipolar Cycloaddition: The terminal alkyne serves as a dipolarophile. The electron-withdrawing benzoate group lowers the LUMO energy of the alkyne, accelerating cycloadditions with dipoles like azides (HOMO-rich) and nitrones.
-
1,2-Acyloxy Migration (Gold Catalysis): Under Au(I) or Au(III) catalysis, the benzoate group can migrate to the alkyne (1,2-shift), generating a reactive vinyl gold carbenoid.[1] This intermediate is a gateway to furanones and functionalized cyclopentenones.
Pathway Visualization: Reactivity Divergence
The following diagram illustrates the divergent pathways available to this precursor.
Caption: Divergent synthesis pathways: Cu(I) yields triazoles; Nitrones yield isoxazolines; Gold catalysis accesses carbenoid intermediates.[1][2][3][4][5][6][7][8][9][10][11][12]
Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
Application: Generation of fragment-based drug libraries or bioconjugation linkers. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction proceeds via a copper-acetylide intermediate, ensuring exclusive 1,4-regioselectivity (anti-Huisgen).
Materials
-
Precursor: Prop-2-yn-1-yl benzoate (1.0 equiv)
-
Reactant: Organic Azide (
) (1.0 - 1.2 equiv) -
Catalyst:
(5 mol%)[1] -
Reductant: Sodium Ascorbate (10 mol%)[1]
-
Solvent:
(1:1 v/v)[1]
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Prop-2-yn-1-yl benzoate (160 mg, 1.0 mmol) and the corresponding azide (1.0 mmol) in 4 mL of
. -
Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate (20 mg, 0.1 mmol) in 2 mL of deionized water. Add this to the reaction vial.
-
Initiation: Add
(12.5 mg, 0.05 mmol) dissolved in 2 mL of water. The reaction mixture should turn a turbid yellow/orange (indicating Cu(I) species).[1] -
Reaction: Stir vigorously at room temperature (25°C) for 4–12 hours.
-
Self-Validation Check: Monitor by TLC. The disappearance of the alkyne spot (high
) and appearance of a lower spot indicates conversion. If the mixture turns green (Cu(II)), add an additional 5 mol% of Sodium Ascorbate to regenerate the active Cu(I).[1]
-
-
Work-up: Dilute the mixture with 20 mL of water. If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (
mL).[1] -
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc) yields the pure triazole.[1]
Expected Results (Data Summary)
| Entry | Azide Substituent (R) | Time (h) | Yield (%) | Physical State |
| 1 | Benzyl ( | 4 | 92 | White Solid |
| 2 | Phenyl ( | 6 | 88 | Off-white Solid |
| 3 | Octyl ( | 8 | 95 | Colorless Oil |
| 4 | PEG-3 ( | 12 | 85 | Viscous Oil |
Protocol B: Synthesis of Isoxazolines via Nitrone Cycloaddition
Application: Synthesis of rigid heterocyclic cores found in antibiotics and agrochemicals. Mechanism: Concerted [3+2] cycloaddition. Unlike CuAAC, this reaction is thermally driven. The electron-withdrawing benzoate group directs regioselectivity, typically favoring the 5-substituted isoxazoline.
Materials
-
Precursor: Prop-2-yn-1-yl benzoate (1.0 equiv)
-
Reactant: N-Methyl-alpha-phenylnitrone (or prepared in situ) (1.2 equiv)
-
Solvent: Toluene (Anhydrous)[1]
-
Apparatus: Sealed pressure tube or Reflux condenser
Step-by-Step Methodology
-
Setup: Flame-dry a pressure tube and purge with Nitrogen/Argon.
-
Loading: Add Prop-2-yn-1-yl benzoate (160 mg, 1.0 mmol) and the nitrone (1.2 mmol) to the tube.
-
Solvation: Add 3 mL of anhydrous Toluene.
-
Reaction: Seal the tube and heat to 110°C (oil bath) for 16 hours.
-
Expert Insight: If using a labile nitrone, generate it in situ using the corresponding aldehyde and N-methylhydroxylamine with
as a drying agent in the same pot.
-
-
Validation: Check TLC (UV active). The product will likely fluorescent blue/purple under 254nm/365nm due to the isoxazoline-benzoate conjugation.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The 5-substituted isomer is typically the major product.
Mechanistic Diagram: [3+2] Cycloaddition
Caption: Thermal [3+2] cycloaddition mechanism yielding the isoxazoline core.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield / Green Solution | Oxidation of Cu(I) to Cu(II) by ambient oxygen. | Degas solvents with |
| Protocol A: Regioisomer Mixture | Thermal background reaction (Huisgen) competing with Cu-catalysis. | Maintain temperature < 40°C. Ensure catalyst is active (yellow color).[1] |
| Protocol B: Decomposition | Nitrone instability at high heat. | Lower temp to 80°C and extend time to 24h. Use in situ nitrone generation. |
| Protocol B: Poor Regioselectivity | Steric bulk of nitrone substituent. | Use Lewis Acid catalyst ( |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][13] Past and Future. Angewandte Chemie International Edition. Link[1]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Marion, N., & Nolan, S. P. (2008). Gold-Catalyzed Rearrangement of Propargyl Esters: A Versatile Route to Functionalized Furans and Allenes. Angewandte Chemie International Edition. Link[1]
- Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General Reference for Nitrone methodology).
Sources
- 1. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed double carbonylation of propargyl amines and aryl halides to access 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbonylation of propargyl carbamates with palladium(II) bisoxazoline catalysts: efficient synthesis of 5-methoxy-3(2H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A gold-catalyzed 1,2-acyloxy migration/intramolecular cyclopropanation/ring enlargement cascade: syntheses of medium-sized heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Prop-2-yn-1-yl Benzoate by Column Chromatography
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of prop-2-yn-1-yl benzoate. As a key building block in synthetic chemistry, particularly for "click chemistry" applications, achieving high purity of this compound is paramount for reproducible downstream success.[1] This document moves beyond a simple protocol, offering a troubleshooting framework and answers to frequently encountered challenges during silica gel column chromatography.
Section 1: Pre-Purification Analysis & FAQs
Before proceeding with column chromatography, a thorough analysis of the crude material is essential. This section addresses the critical preliminary questions that ensure a successful purification strategy.
Q1: What are the critical physical properties of prop-2-yn-1-yl benzoate I should be aware of?
A1: Understanding the compound's properties is key to handling it correctly. Prop-2-yn-1-yl benzoate is a colorless liquid with a molecular weight of 160.17 g/mol .[1][2] Its boiling point is approximately 225-226°C at atmospheric pressure, but it can be distilled at lower temperatures under reduced pressure (e.g., 130-135°C at 2 mmHg).[1][3] These properties indicate that it is not volatile under standard column chromatography conditions, which is ideal.
Q2: What are the likely impurities in my crude reaction mixture?
A2: The most common impurities originate from the starting materials used in its synthesis, typically an esterification reaction between benzoic acid and propargyl alcohol.[1][4] Therefore, you should anticipate the presence of:
-
Unreacted Benzoic Acid: A polar, acidic solid.
-
Unreacted Propargyl Alcohol: A polar liquid.
-
Side-products: Depending on the reaction conditions, minor side-products could include ethers or products from the decomposition of propargyl alcohol.[5]
Q3: Is prop-2-yn-1-yl benzoate stable on silica gel?
A3: Generally, prop-2-yn-1-yl benzoate is stable on standard, neutral silica gel. However, silica gel is an acidic stationary phase, which can potentially cause degradation of sensitive compounds, especially with prolonged contact time.[6][7] If you suspect instability (e.g., observing new spots on a TLC plate after letting it sit for an extended period), you can perform a 2D TLC stability test.[8] For highly sensitive applications, using deactivated (neutral) silica or alumina may be an alternative.[6]
Q4: How do I select the right solvent system (mobile phase)?
A4: The selection of the mobile phase is the most critical parameter for achieving good separation and is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the prop-2-yn-1-yl benzoate has an Rf value of approximately 0.3-0.35.[9] This Rf value provides an optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front. A common and effective starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10]
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential workflows.
Protocol 1: TLC for Mobile Phase Optimization
Objective: To identify a solvent system that provides clear separation between prop-2-yn-1-yl benzoate and its impurities, targeting an Rf of ~0.3 for the product.
Materials:
-
Crude prop-2-yn-1-yl benzoate
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Hexanes, Ethyl Acetate (ACS grade)
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare Samples: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials (benzoic acid, propargyl alcohol) for co-spotting if available.
-
Prepare Chambers: Add a small amount (~0.5 cm depth) of different hexanes/ethyl acetate mixtures to separate TLC chambers (e.g., 9:1, 4:1, 2:1). Place a piece of filter paper in each chamber to ensure saturation of the atmosphere.
-
Spot the Plate: Using a capillary tube, carefully spot the dissolved crude product onto the baseline of a TLC plate. It is often helpful to "co-spot" by spotting the crude material, and then on the same spot, spotting the starting material to see if the spots are identical.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp at 254 nm. The benzoate ester is UV-active and will appear as a dark spot.[11] Circle any visible spots with a pencil.
-
For secondary visualization, dip the plate into a potassium permanganate stain. This stain reacts with the alkyne group of the propargyl moiety and other oxidizable groups (like residual propargyl alcohol), appearing as yellow-brown spots against a purple background.[11][12]
-
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the best separation with the product spot at an Rf of ~0.3.
| Compound | Expected Polarity | Expected Rf Value Trend (Hex/EtOAc) | Visualization |
| Prop-2-yn-1-yl benzoate | Moderate | Intermediate | UV, KMnO₄ |
| Benzoic Acid | High | Low (may streak) | UV |
| Propargyl Alcohol | High | Low | KMnO₄ (not UV active) |
| Non-polar impurities | Low | High | May require KMnO₄ or other stains |
Protocol 2: Column Chromatography Purification
Objective: To purify the crude product using the optimized mobile phase from TLC.
Procedure:
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. A general rule is to use 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the mobile phase. Carefully pipette this solution directly onto the top layer of sand.
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or vials. The flow rate should be steady; a rate of a few drops per second is typical for gravity columns.
-
Continuously monitor the eluting fractions using TLC to track the separation. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified prop-2-yn-1-yl benzoate.
-
Confirm the purity of the final product using NMR or other analytical techniques.
-
Section 3: Visual Workflow and Troubleshooting
Chromatography Workflow
The following diagram illustrates the standard workflow for the purification process.
Caption: Workflow for prop-2-yn-1-yl benzoate purification.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Q: My spots are streaking on the TLC plate and the column is giving poor separation. What's wrong?
A: Streaking, or tailing, is a common issue that can obscure separation.
-
Probable Cause 1: Sample Overloading. Applying too much sample to the TLC plate or column saturates the stationary phase, leading to poor separation.
-
Solution: Use a more dilute solution for spotting TLC plates. For the column, ensure you are not exceeding the recommended sample-to-silica ratio (typically 1:50 to 1:100 by weight).
-
-
Probable Cause 2: Residual Acidic Impurities. Unreacted benzoic acid can interact strongly with the silica gel, causing it to streak.[13]
-
Solution: Perform a simple acid-base extraction on your crude product before chromatography. Dissolve the crude mixture in ethyl acetate, wash with a saturated sodium bicarbonate solution to remove benzoic acid, then wash with brine, dry, and concentrate. This preliminary cleanup can significantly improve chromatographic performance.
-
Q: My product is eluting with the solvent front (Rf is too high), even with a low-polarity mobile phase.
A: This indicates that your compound has very little affinity for the silica gel in the chosen solvent system.
-
Probable Cause: Incorrect Solvent Choice. You may be using a mobile phase that is still too polar, or there might be an unexpected, very non-polar impurity co-eluting.
-
Solution: Re-evaluate your TLC. Ensure you are using a sufficiently non-polar system. Start with pure hexanes and gradually add ethyl acetate. If your product is extremely non-polar, you may need to switch to a different solvent system entirely, such as dichloromethane/hexanes.
-
Q: My product won't come off the column (Rf is too low).
A: This means the mobile phase is not polar enough to displace the compound from the silica gel.
-
Probable Cause: Insufficient Mobile Phase Polarity. The interactions between your compound and the silica are stronger than the interactions with the solvent.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a 9:1 hexanes/ethyl acetate mixture, try switching to 4:1 or even 2:1 after an initial elution period. This is known as a "gradient elution" and is a powerful technique for separating compounds with different polarities.
-
Q: I had a good separation according to TLC, but my final yield is very low.
A: Low recovery can be frustrating and points to loss of material during the process.
-
Probable Cause 1: Product Decomposition. Your compound may be degrading on the silica gel over the duration of the column run.[6]
-
Solution: Run the column more quickly by applying gentle positive pressure (flash chromatography). Do not leave the compound on the column for an unnecessarily long time. A 2D TLC can help confirm if decomposition is occurring.[8]
-
-
Probable Cause 2: Incomplete Elution. Some of your product may still be on the column.
-
Solution: After you have collected the fractions containing your pure product, "flush" the column with a much more polar solvent (e.g., pure ethyl acetate or 10% methanol in dichloromethane) and collect this as a separate fraction. Analyze it by TLC to see if any product remained on the column.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Organic Syntheses Procedure. [Link]
- US4092353A - Process for the purification of benzoic acid.
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]
- US2527358A - Process of purifying propargyl alcohol.
-
Prop-2-yn-1-yl benzoate | C10H8O2. PubChem. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Column chromatography issues. Reddit. [Link]
Sources
- 1. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 2. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargyl benzoate 98 6750-04-5 [sigmaaldrich.com]
- 4. PROPARGYL BENZOATE 98 synthesis - chemicalbook [chemicalbook.com]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prop-2-yn-1-yl Benzoate Synthesis
Ticket ID: OPT-YIELD-8821 Subject: Optimization of Prop-2-yn-1-yl Benzoate (Propargyl Benzoate) Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Profile[1]
Welcome to the technical support hub for Prop-2-yn-1-yl benzoate (CAS: 6750-04-5).[1] This guide addresses yield optimization, specifically targeting the transition from "moderate" (50-60%) to "excellent" (>85%) yields.
The synthesis of propargyl benzoate is a classic esterification, but the presence of the terminal alkyne introduces sensitivity to thermal polymerization and pH extremes. This guide prioritizes the Acyl Chloride Method for its superior atom economy and scalability, while providing the Steglich Esterification as a mild alternative for sensitive substrates.
Target Molecule Profile
| Property | Value |
| IUPAC Name | Prop-2-ynyl benzoate |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 225-226 °C (Atmospheric) / ~105 °C (12 mmHg) |
| Solubility | Soluble in DCM, EtOAc, Et2O; Insoluble in water |
| Key Risk | Propargyl moiety is susceptible to polymerization at high temperatures.[1][2][3][4] |
Method Selection & Workflow
Before beginning, select the protocol best suited to your available reagents and scale.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Protocol A: The Acyl Chloride Method (Recommended)
This method typically offers the highest yields (>90%) and easiest purification.
Reagents & Stoichiometry
-
Benzoyl Chloride: 1.1 - 1.2 equivalents (Slight excess drives reaction to completion).
-
Propargyl Alcohol: 1.0 equivalent (Limiting reagent).
-
Triethylamine (Et3N): 1.5 - 2.0 equivalents (HCl scavenger).
-
Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Catalyst: DMAP (5 mol%) - Optional but accelerates reaction significantly.
Step-by-Step Optimization Guide
-
System Preparation: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (
) or Argon. Why? Benzoyl chloride hydrolyzes rapidly in moist air to form benzoic acid, which will not react, lowering yield [1]. -
Solvation: Dissolve Propargyl Alcohol (1.0 eq), Et3N (1.5 eq), and DMAP (0.05 eq) in dry DCM. Cool to 0 °C in an ice bath.
-
Controlled Addition: Add Benzoyl Chloride (1.2 eq) dropwise via syringe or addition funnel over 15-30 minutes.
-
Critical Control Point: The reaction is exothermic. Rapid addition causes localized heating, which can polymerize the propargyl alcohol (turning the solution black/tarry). Maintain internal temp < 5 °C during addition.
-
-
Reaction Phase: Remove ice bath and stir at Room Temperature (RT) for 3-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quenching: Quench with saturated
solution. -
Workup:
-
Wash organic layer with 1M HCl (removes excess Et3N and DMAP).
-
Wash with sat.[3]
(removes unreacted benzoic acid). -
Dry over
, filter, and concentrate.
-
Protocol B: Steglich Esterification (Alternative)[6]
Use this if your benzoic acid derivative is unstable as an acid chloride.
Reagents
-
Benzoic Acid: 1.0 eq.
-
Propargyl Alcohol: 1.1 eq.
-
DCC (Dicyclohexylcarbodiimide): 1.1 eq.[4]
-
DMAP: 0.1 eq (Essential catalyst).
-
Solvent: Dry DCM.
Key Technical Insight: The Urea Problem
The main drawback of Steglich is the byproduct dicyclohexylurea (DCU). It precipitates out but is notoriously difficult to remove completely.
-
Optimization Tip: Cool the reaction mixture to -20 °C (freezer) for 2 hours after the reaction is done. Filter the cold solution through a fritted funnel to remove the maximum amount of DCU before column chromatography [2].
Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see a white solid precipitate. What happened?
Diagnosis: Moisture Ingress. Explanation: If water enters the system, Benzoyl Chloride hydrolyzes to Benzoic Acid. The white solid is likely Benzoic Acid (or Triethylamine Hydrochloride salt). Solution:
-
Ensure DCM is distilled over
or passed through an alumina drying column. -
Verify the quality of Benzoyl Chloride.[5][6] If it smells like vinegar (acetic acid) or has crystals, distill it before use.
Q2: The reaction mixture turned black/dark brown.
Diagnosis: Polymerization or Decomposition. Explanation: Propargyl alcohol is sensitive. If the temperature spiked during the addition of acid chloride, or if the reaction was left too long without quenching, the alkyne can polymerize. Solution:
-
Strictly adhere to the 0 °C addition protocol.
-
Do not reflux unless absolutely necessary (rarely needed for this ester).
Q3: I cannot separate the product from the starting alcohol.
Diagnosis: Similar Polarity (
-
Chemical Separation: Use the stoichiometry from Protocol A (excess Acid Chloride). This ensures all alcohol is consumed. The excess Acid Chloride hydrolyzes to Benzoic Acid during workup, which is easily washed away with
[3].
Mechanism & Impurity Logic
Understanding the flow of impurities allows for faster diagnosis.
Figure 2: Troubleshooting logic tree for common impurities.
Solvent & Base Optimization Data
The choice of solvent and base affects the reaction kinetics and solubility of the salt byproducts.
| Solvent | Base | Rate | Yield Potential | Notes |
| DCM | Et3N | Fast | High | Recommended. Et3N·HCl stays suspended, easy to wash out. |
| THF | Et3N | Moderate | Moderate | Et3N·HCl precipitates heavily, can trap product physically. |
| Pyridine | Pyridine | Slow | High | Pyridine acts as both solvent and base. Good for difficult substrates but harder to remove (requires CuSO4 or HCl wash). |
| DMF | NaH | Fast | High | Hazardous. NaH + Propargyl alcohol generates |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Neises, B., & Steglich, W. (1978).[2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Organic Syntheses. (1922). Benzoyl Chloride Preparation and Reactivity. Org.[8][1][3][4][7][9] Synth. 2, 13. Link
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 41(14), 2596-2599. (Context for propargyl ester utility). Link
Sources
- 1. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
Preventing dimerization of prop-2-yn-1-yl benzoate
Welcome to the technical support center for prop-2-yn-1-yl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address a common yet critical challenge: the unwanted dimerization of prop-2-yn-1-yl benzoate during various chemical transformations. This guide provides in-depth troubleshooting, preventative strategies, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction with prop-2-yn-1-yl benzoate. What is likely happening?
A1: You are most likely observing the formation of a homodimer of prop-2-yn-1-yl benzoate. This occurs through an oxidative coupling reaction of the terminal alkyne, commonly known as the Glaser coupling or Glaser-Hay coupling.[1][2][3] This reaction is particularly prevalent in the presence of copper catalysts and an oxidant, such as atmospheric oxygen, leading to the formation of a 1,3-diyne. This byproduct consumes your starting material, reduces the yield of your desired product, and can complicate purification.[4]
Q2: What is the mechanism of this dimerization?
A2: The dimerization of terminal alkynes like prop-2-yn-1-yl benzoate is typically a copper-catalyzed process.[2][3] The generally accepted mechanism for the Glaser coupling involves the following key steps:
-
Deprotonation: A base removes the acidic terminal alkyne proton to form a copper(I) acetylide intermediate.
-
Oxidation: The copper(I) acetylide is oxidized to a copper(II) species.
-
Reductive Elimination: Two copper(II) acetylide molecules undergo reductive elimination to form the 1,3-diyne product and regenerate the copper(I) catalyst.
An oxidant, most commonly oxygen, is required to facilitate the oxidation of copper(I) to copper(II).[1][3]
// Nodes Alkyne [label="2 R-C≡C-H\n(prop-2-yn-1-yl benzoate)", fillcolor="#F1F3F4"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylide [label="2 R-C≡C-Cu(I)\n(Copper Acetylide)", fillcolor="#F1F3F4"]; Oxidant [label="Oxidant (O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_II_Acetylide [label="2 R-C≡C-Cu(II)", fillcolor="#F1F3F4"]; Dimer [label="R-C≡C-C≡C-R\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="2 H-Base+", fillcolor="#F1F3F4"]; Reduced_Oxidant [label="Reduced Oxidant", fillcolor="#F1F3F4"];
// Edges Alkyne -> Acetylide [label=" + 2 Cu(I)\n+ 2 Base"]; Cu_I -> Acetylide; Base -> H2O; Acetylide -> Cu_II_Acetylide [label="+ Oxidant"]; Oxidant -> Reduced_Oxidant; Cu_II_Acetylide -> Dimer [label="Reductive\nElimination"]; Cu_II_Acetylide -> Cu_I [label="Regenerates"];
}
Q3: Which types of reactions are most prone to this dimerization?
A3: Any reaction that utilizes a terminal alkyne in the presence of a copper catalyst is highly susceptible to Glaser coupling.[4] This includes, but is not limited to:
-
Sonogashira cross-coupling reactions: This is a very common side reaction in Sonogashira couplings, which use a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides.[4][5]
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry": While the desired reaction is a cycloaddition, the presence of a copper(I) catalyst can also promote the unwanted dimerization.[4]
-
Other copper-catalyzed reactions involving terminal alkynes.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in a Sonogashira Coupling Reaction
| Possible Cause | Scientific Rationale | Recommended Solution |
| Presence of Oxygen | Glaser coupling is an oxidative homocoupling. Oxygen acts as the terminal oxidant, facilitating the regeneration of the active Cu(II) species from Cu(I).[1][3] | Degas all solvents and reagents thoroughly. Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration. |
| High Catalyst Loading | While catalytic amounts are necessary, an excess of the copper co-catalyst can accelerate the rate of the competing dimerization reaction. | Reduce the loading of the copper co-catalyst. A typical starting point is 1-5 mol% of the copper salt. Titrate the amount to find the optimal balance between the desired cross-coupling and the undesired homocoupling. |
| Prolonged Reaction Time at Elevated Temperatures | Higher temperatures and longer reaction times can provide more opportunities for the dimerization to occur, especially if the desired cross-coupling is slow. | Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed or the reaction stalls, work up the reaction promptly. Consider if a more active palladium catalyst or different ligand could accelerate the desired reaction, thereby outcompeting the dimerization. |
| Choice of Base | The base plays a role in the deprotonation of the terminal alkyne. A very strong or poorly soluble base might create localized high concentrations of the acetylide, favoring dimerization. | Use a milder, soluble amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and of high purity. |
Issue 2: Dimerization Observed During a Copper-Free Reaction
| Possible Cause | Scientific Rationale | Recommended Solution |
| Trace Copper Contamination | Glassware, reagents, or starting materials may contain trace amounts of copper that can catalyze the dimerization, even if no copper salt was intentionally added. | Acid-wash all glassware (e.g., with aqua regia or a suitable acid bath) followed by thorough rinsing with deionized water and drying. Use high-purity, recently purchased solvents and reagents. |
| Alternative Dimerization Pathways | While less common, other transition metals can also promote alkyne dimerization under certain conditions.[6][7][8] | Review the literature for the specific catalytic system being used to see if alkyne dimerization is a known side reaction. It may be necessary to add a ligand that selectively promotes the desired reaction over dimerization. |
Preventative Strategies & Protocols
The most robust method to prevent the dimerization of prop-2-yn-1-yl benzoate is to protect the terminal alkyne. This involves temporarily replacing the acidic alkyne proton with a protecting group, rendering it incapable of participating in the Glaser coupling.[4]
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Protocol 1: Protection of Prop-2-yn-1-yl benzoate with a Trimethylsilyl (TMS) Group
The trimethylsilyl (TMS) group is a common and easily removable protecting group for terminal alkynes.[9]
Materials:
-
Prop-2-yn-1-yl benzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or similar strong base
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve prop-2-yn-1-yl benzoate (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Silylation: Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or hexanes.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the TMS-protected prop-2-yn-1-yl benzoate.
-
Purification: If necessary, purify the product by column chromatography on silica gel.[10]
Protocol 2: Deprotection of the TMS Group
The TMS group can be readily removed under mild conditions to regenerate the terminal alkyne.[11][12]
Materials:
-
TMS-protected prop-2-yn-1-yl benzoate derivative
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using K₂CO₃):
-
Setup: Dissolve the TMS-protected compound (1 equivalent) in a mixture of methanol and THF.
-
Cleavage: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Add deionized water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Summary of Common Alkyne Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Reagents | Key Features |
| Trimethylsilyl | TMS | K₂CO₃/MeOH; TBAF/THF[11][12] | Very common, easily removed, but sensitive to acidic and basic conditions.[9] |
| Triethylsilyl | TES | TBAF/THF; HF-Pyridine | More stable than TMS to mild acid and base. |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBAF/THF; HF-Pyridine | Significantly more stable than TMS, widely used.[9] |
| Triisopropylsilyl | TIPS | TBAF/THF; HF-Pyridine | Very bulky and robust, stable to a wide range of conditions. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 336291, Prop-2-yn-1-yl benzoate. Available from: [Link].
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link].
-
Wikipedia. Glaser coupling. Available from: [Link].
-
Cobo, I., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2684-2693. Available from: [Link].
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321.
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4, 37782-37793. Available from: [Link].
- Trost, B. M., & Sorum, M. T. (1997). A Ruthenium-Catalyzed Dimerization of Terminal Alkynes. Journal of the American Chemical Society, 119(4), 698-699.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12496900, Prop-2-en-1-yl benzenecarbodithioate. Available from: [Link].
-
sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link].
-
Yaeghoobi, M., et al. (2021). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Cancer Chemoprevention, 12(1), 29-40. Available from: [Link].
-
Beattie, J. W., et al. (2020). Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions, 49(8), 2407-2411. Available from: [Link].
-
ACS Publications. Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. Available from: [Link].
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link].
-
ResearchGate. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl... Available from: [Link].
-
MDPI. Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Available from: [Link].
-
ACS Publications. Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. ACS Catalysis. Available from: [Link].
-
RSC Publishing. Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex. Available from: [Link].
-
National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link].
-
YouTube. Glaser Coupling Mechanism | Organic Chemistry. Available from: [Link].
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available from: [Link].
-
CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Available from: [Link].
-
YouTube. Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. Available from: [Link].
-
sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link].
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 10. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prop-2-yn-1-yl Benzoate Optimization
The following technical guide serves as a specialized support resource for researchers optimizing reactions involving Prop-2-yn-1-yl benzoate (propargyl benzoate).
This guide focuses on the most chemically significant application of this substrate: Gold(I)-Catalyzed Acyloxy Migrations (Rautenstrauch Rearrangement) and subsequent cascade transformations.
Topic: Optimization of Gold(I)-Catalyzed Rearrangement & Cyclization Target Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary & Mechanistic Overview
Prop-2-yn-1-yl benzoate is a "spring-loaded" electrophile in gold catalysis. Upon coordination with a
-
1,2-Acyloxy Migration: Yields a highly reactive Vinyl Gold Carbenoid .[2] This intermediate is the gateway to cyclopropanation, C-H insertion, and cascade cyclizations.
-
1,3-Acyloxy Migration: Yields an Allenyl Benzoate . This is often a thermodynamic sink or a precursor for Nazarov-type cyclizations.
Critical Success Factor: Controlling the bifurcation between these two pathways is the primary challenge. This is achieved through precise ligand selection, solvent polarity, and counterion tuning.
Mechanistic Divergence Diagram
The following diagram illustrates the decision tree for reaction outcomes based on catalyst and conditions.
Figure 1: Mechanistic divergence in Gold-catalyzed propargyl ester rearrangements. 1,2-migration leads to carbenoid reactivity, while 1,3-migration yields allenes.
Troubleshooting Guide (Q&A)
Module 1: Catalyst & Ligand Selection (The "Engine")
Q: My reaction is stalling, and I see significant decomposition. I am using
-
Cause 1 (Silver Effect): Prop-2-yn-1-yl benzoate has a terminal alkyne. In the presence of excess Silver (Ag) salts (used to activate the Au-Cl precatalyst), silver can react with the terminal alkyne to form an inactive Silver Acetylide (
). -
Solution: Use a pre-formed cationic gold catalyst like [JohnPhosAu(MeCN)]SbF₆ or Echavarren’s catalyst to eliminate free silver from the reaction mixture. If you must use Ag salts, ensure strictly stoichiometric amounts relative to Au, or use a "silver-free" activation method.
-
Cause 2 (Counterion): Triflate (
) is coordinating. For difficult rearrangements, switch to a non-coordinating counterion like or (BArF is often too bulky for these specific substrates).
Q: I want to trap the intermediate with an alkene (cyclopropanation), but I am getting the allene (1,3-shift product) instead. How do I force the 1,2-shift? A: You need to stabilize the cationic charge at the propargylic position to favor the 1,2-shift (Rautenstrauch rearrangement).
-
Ligand Tuning: Switch to strongly
-donating ligands like N-Heterocyclic Carbenes (NHC) (e.g., IPrAuCl or IMesAuCl ). These ligands increase the electron density at the metal center, stabilizing the carbenoid intermediate derived from the 1,2-shift. -
Electronic Effects: If you can modify the substrate, adding electron-donating groups (EDGs) to the benzoate ring increases the nucleophilicity of the carbonyl oxygen, promoting the 5-endo-dig attack required for the 1,2-shift.
Module 2: Solvent & Environment (The "Chassis")
Q: I observe a hydration product (ketone) instead of the rearrangement. Is my solvent wet? A: Yes, but water plays a complex role.
-
Mechanism: In the presence of water, the gold-activated alkyne is susceptible to nucleophilic attack by
rather than the internal benzoate oxygen. This leads to hydration. -
Optimization:
-
Strict Anhydrous Conditions: Use freshly distilled 1,2-Dichloroethane (DCE) or Toluene over molecular sieves (4Å).
-
The "Wet" Exception: Interestingly, trace water is sometimes required for proton transfer steps in cascade reactions. However, if hydration is the major product, your system is too wet.
-
Solvent Polarity: Non-polar solvents (Toluene, DCM) favor the intramolecular rearrangement (1,2-shift) over external nucleophilic attack. Polar solvents (THF, MeCN) can coordinate to the gold, killing activity.
-
Q: How does temperature affect the 1,2 vs. 1,3 selectivity? A:
-
1,2-Migration: Typically kinetically favored but requires higher activation energy to initiate the 5-endo cyclization. Often requires mild heating (
). -
1,3-Migration: Often thermodynamically favored. High temperatures (
) or prolonged reaction times will eventually convert kinetic 1,2-products into thermodynamic allenes or decomposition products. -
Recommendation: Start at
and warm slowly to RT. Monitor by NMR. If the starting material is consumed but no product forms, heat to .
Optimized Experimental Protocols
Protocol A: Gold(I)-Catalyzed 1,2-Acyloxy Migration (Carbenoid Generation)
Target: Synthesis of functionalized cyclopentenones or cyclopropanes.
Reagents:
-
Prop-2-yn-1-yl benzoate (1.0 equiv)
-
Catalyst: IPrAuNTf₂ (2-5 mol%) (Pre-generated or formed in situ)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.1 M]
-
Trap: Styrene or electron-rich alkene (if cyclopropanation is desired) (2-5 equiv)
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Catalyst Loading: Add IPrAuCl (5 mol%) and AgNTf₂ (5 mol%) to the vial. Add 50% of the solvent volume. Stir for 5 mins to generate the active cationic species (precipitate of AgCl may form).
-
Note: Filtering the AgCl is optional but recommended for kinetics.
-
-
Substrate Addition: Dissolve Prop-2-yn-1-yl benzoate and the trapping alkene (if applicable) in the remaining solvent. Add this solution dropwise to the catalyst mixture at room temperature.
-
Monitoring: Stir at RT. Monitor by TLC every 30 mins. The spot for propargyl benzoate (usually high
) should disappear. -
Workup: Filter through a short pad of silica/Celite to remove Gold. Concentrate and purify by column chromatography.
Data Table: Solvent Screening for 1,2-Migration Efficiency
| Solvent | Dielectric Const.[2][3] | Reaction Time | Yield (1,2-Product) | Major Side Product |
| DCE (Anhydrous) | 10.36 | 2 h | 88% | None |
| Toluene | 2.38 | 6 h | 65% | Oligomers |
| THF | 7.58 | >24 h | <10% | Starting Material (Coordination) |
| DCE (Wet) | 10.36 | 1 h | 15% | Hydration (Ketone) |
References & Authority
-
Mechanistic Foundation of 1,2-Acyloxy Migration:
-
Solvent & Additive Effects:
-
DFT Insights on Chemoselectivity:
-
Title: Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations.
-
Source: Frontiers in Chemistry (2019).
-
Significance: Provides the energetic basis for why 5-exo-dig cyclization (1,2-shift) is kinetically favored over hydration in anhydrous conditions.
-
URL:[Link]
-
-
General Reactivity of Propargyl Esters:
-
Title: Rhodium-catalyzed acyloxy migration of propargylic esters in cycloadditions, inspiration from the recent “gold rush”.
-
Source: Chemical Society Reviews (2012).
-
Significance: Contextualizes Gold catalysis against Rhodium, highlighting the unique carbene-like reactivity of Gold intermediates.
-
URL:[Link]
-
Sources
- 1. Rhodium-catalyzed acyloxy migration of propargylic esters in cycloadditions, inspiration from the recent “gold rush” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Gold-Catalyzed Reactions between 2‑Alkenyl-1-arylalkynes and Nitrones via 1,2-C,N-Difunctionalizations Together with the CC Double Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives [organic-chemistry.org]
- 5. Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]
Technical Support Center: Troubleshooting Propargyl Benzoate Click Reactions
Introduction: The "Hidden" Complexity of a Standard Standard
Propargyl benzoate is frequently used as a model substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) because of its UV activity and simplicity. However, "low yields" with this specific substrate often stem from two distinct failure modes that are frequently conflated:
-
Catalytic Death: The copper cycle stalls due to oxidation or chelation.
-
Substrate Degradation: The benzoate ester hydrolyzes, leading to a product that eludes standard detection or mass targeting.
This guide moves beyond generic advice to address the specific chemical vulnerabilities of propargyl benzoate in aqueous catalytic environments.
Diagnostic Triage (Start Here)
Before altering your protocol, perform these three rapid checks.
The "Color Test" (Self-Validating System)
The color of your reaction mixture is a direct readout of the catalyst's oxidation state.
| Observed Color | Chemical State | Diagnosis | Action Required |
| Colorless / Pale Yellow | Cu(I) (Active) | Healthy. Catalyst is active. | Look for substrate issues (see Section 3). |
| Blue / Green | Cu(II) (Inactive) | Dead. Oxidation has occurred. | Degas solvents; increase ascorbate; switch ligands. |
| Brown / Black Precipitate | Cu(0) / Oxides | Disproportionation. | Ligand concentration is too low. |
The "Ghost Product" Check (Crucial for Benzoates)
-
Symptom: LC-MS shows low yield of the expected product (Propargyl Benzoate-Triazole), but the alkyne peak has disappeared.
-
Root Cause: Base-Promoted Hydrolysis.
-
Explanation: Benzoate esters are susceptible to saponification (hydrolysis) if the reaction pH drifts > 8.0, especially in the presence of amines or excess ascorbate (which can buffer pH unexpectedly depending on the salt form). You may be forming the Propargyl Alcohol-Triazole product, which has a significantly different mass and polarity.
Troubleshooting Guides & FAQs
Q1: My reaction turns green within 15 minutes. How do I stop the "Catalyst Death"?
A: The green color indicates the oxidation of Cu(I) to Cu(II) by dissolved oxygen. This stops the catalytic cycle immediately.
The Fix: Ligand-Protected Catalysis Naked copper (CuSO₄ + Ascorbate only) is highly unstable. You must use a ligand that stabilizes the Cu(I) oxidation state.[1][2][3][4]
-
Recommendation: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][4]
-
Why? Unlike the older TBTA ligand, THPTA is fully water-soluble and prevents Cu(I) oxidation while blocking the formation of unreactive polynuclear copper aggregates.
Protocol Adjustment:
-
Premix CuSO₄ and THPTA (1:5 molar ratio) before adding to the reaction.
-
This complex is resistant to oxidation and ready to catalyze.
Q2: I am seeing a byproduct with (M-2) mass. What is this?
A: This is the Glaser Coupling product (oxidative homocoupling of two alkynes), creating a diyne (Ph-CO-O-CH₂-C≡C-C≡C-CH₂-O-CO-Ph).
Mechanism: When Cu(I) is present with Oxygen but without sufficient reducing agent, it catalyzes the coupling of alkynes to each other rather than to the azide.
The Fix:
-
Degas rigorously: Sparge buffers with Argon/N₂ for 15 minutes.
-
Fresh Ascorbate: Ensure your Sodium Ascorbate solution is freshly prepared (it degrades yellow/brown within hours).
Q3: Why is my yield low specifically with Propargyl Benzoate, but high with Propargyl Alcohol?
A: This points directly to Ester Hydrolysis or Steric/Electronic Deactivation .
The "pH Trap": Standard click protocols often suggest "PBS pH 7.4". However, commercial Sodium Ascorbate is basic. If your buffer capacity is low, the addition of ascorbate can spike the pH to 8.5+.
-
Result: The benzoate ester cleaves. You lose your hydrophobic tag.
-
Solution: Monitor pH after adding ascorbate. If > 7.5, adjust with dilute HCl or use a stronger buffer (e.g., 100 mM HEPES or Tris-HCl).
Q4: How do I remove the Copper-Ligand complex after the reaction?
A: Residual copper causes cell toxicity and interferes with downstream assays (quenching fluorescence).
-
Standard Method: EDTA chelation (50 mM) followed by dialysis/filtration.
-
Aggressive Method: CupriSorb™ resin or solid-phase extraction (C18) if the product is small.
Visualization: The Failure Modes
The following diagram illustrates the catalytic cycle and the specific exit points where the reaction fails for Propargyl Benzoate.
Caption: Figure 1. CuAAC Catalytic Cycle and primary failure modes for ester-based substrates. Note the distinct pathways for catalyst death (oxidation) versus substrate loss (hydrolysis).
Optimized Protocol: The "THPTA Premix" Method
This protocol is optimized for Propargyl Benzoate to minimize hydrolysis and maximize catalytic turnover.
Reagents:
-
Buffer: 100 mM HEPES, pH 7.2 (Avoid Phosphate if possible, as it can precipitate Copper).
-
Ligand: THPTA (100 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water) – PREPARE FRESH .
Workflow:
-
The Premix (Critical Step):
-
Mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA (100 mM).
-
Incubate for 5 minutes. The solution should remain light blue.
-
Why: This forms the thermodynamically stable catalytic complex [1].
-
-
Reaction Assembly:
-
To your substrate solution (Azide + Propargyl Benzoate in Buffer), add the Cu-THPTA Premix .
-
Final Concentration Target: 0.1–0.5 mM Copper.
-
-
Activation:
-
Add Sodium Ascorbate (Final conc: 5 mM).
-
Observation: The solution should turn colorless or very pale yellow. If it stays blue, your ascorbate is bad.
-
-
Incubation:
-
Incubate at Room Temperature for 30–60 minutes.
-
Note: Do not heat Propargyl Benzoate reactions > 40°C to prevent hydrolysis [2].
-
References
-
Presolsi, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
Prop-2-yn-1-yl benzoate stability under reaction conditions
Topic: Stability & Reactivity Profile Under Reaction Conditions
Ticket ID: #PYB-STAB-001 Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division[1]
Executive Summary
Prop-2-yn-1-yl benzoate (Propargyl Benzoate) acts as a "Janus" molecule in organic synthesis.[1][2] It is a stable, bench-top intermediate under standard storage conditions, yet it becomes highly labile in the presence of
This guide addresses the dichotomy of its stability: inertness during Click chemistry (CuAAC) versus skeletal rearrangement under Gold catalysis.
Module 1: Critical Stability Data
Physicochemical Baseline
| Parameter | Value | Stability Implication |
| CAS | 6750-04-5 | N/A |
| Boiling Point | 225-226°C | Thermally stable; amenable to high-temp reactions without decomposition (absent catalysts).[1] |
| Flash Point | >100°C | Low flammability risk, but combustible.[1] |
| pKa (Alkyne) | ~25 | Deprotonation requires bases stronger than hydroxides (e.g., NaH, BuLi) to form acetylides.[1] |
| Electrophilicity | Moderate | The ester carbonyl is susceptible to hydrolysis at pH > 10.[1] |
Storage Protocol (Pre-Reaction)
-
The Issue: Users often report "yellowing" or "gumming" upon long-term storage.[1]
-
Root Cause: Oxidative alkyne-alkyne coupling (Glaser-type) or radical polymerization initiated by light/peroxides.[1]
-
Solution: Store at 2–8°C under an Ar/N2 atmosphere . Protect from light.[1]
Module 2: Reaction Stability Profile
Scenario A: Transition Metal Catalysis (The "Hidden" Rearrangement)
Risk Level: HIGH Context: Gold (Au), Platinum (Pt), or Silver (Ag) catalysis.
The Mechanism of Instability: Propargyl benzoate is NOT stable in the presence of Au(I) or Au(III) catalysts. It undergoes a 1,2-acyloxy migration (also known as a Rautenstrauch-type rearrangement).[1]
-
If this is your desired reaction: Excellent. It forms a reactive vinyl gold carbenoid or allene ester.[1]
-
If this is an impurity/side reaction: It is catastrophic.[1] Trace gold contamination in reaction vessels can isomerize your starting material into an allenyl ester or furan derivative.[1]
Mechanistic Pathway (1,2-Acyloxy Migration)
The following diagram illustrates the pathway that consumes Prop-2-yn-1-yl benzoate under
Figure 1: Au(I)-catalyzed 1,2-acyloxy migration pathway. This rearrangement is the primary cause of "decomposition" reports in metal-catalyzed reactions.
Scenario B: Nucleophilic & Basic Conditions
Risk Level: MODERATE Context: Sonogashira coupling, Deprotection steps.[1][3]
-
Hydrolysis (Saponification):
-
Sonogashira Coupling:
-
Click Chemistry (CuAAC):
-
Stability: Excellent.[1] The standard conditions (CuSO4 / Sodium Ascorbate / tBuOH / H2O) do not affect the benzoate ester.
-
Module 3: Troubleshooting & FAQs
Q1: "My starting material disappeared, but I see no product. NMR shows a complex mixture."
Diagnosis: Polymerization or Rearrangement.[1][4]
-
Check 1 (Solvent): Did you use a solvent previously used for Gold/Silver catalysis? Trace metals (ppm level) can trigger rearrangement.[1]
-
Check 2 (Concentration): High concentrations (>0.5 M) without radical inhibitors can lead to thermal polymerization of the alkyne.
Q2: "Can I use Prop-2-yn-1-yl benzoate in Grignard reactions?"
Answer: No. Grignard reagents (R-MgBr) are hard nucleophiles.[1] They will attack the ester carbonyl (forming a tertiary alcohol) and potentially deprotonate the terminal alkyne.
-
Alternative: Perform the Grignard reaction on the propargyl alcohol first, then protect with benzoyl chloride.
Q3: "I see a new spot on TLC that is less polar than the starting material."
Diagnosis: Isomerization to the Allenyl Benzoate .[1]
-
Cause: Basic alumina or silica gel can sometimes catalyze base-induced isomerization (Alkyne
Allene).[1] -
Fix: Pre-treat your silica gel with 1% Et3N or switch to neutral alumina.[1]
Module 4: Validated Synthesis Protocol
To ensure stability, you must start with high-purity material free of acidic impurities.
Reaction: Propargyl Alcohol + Benzoyl Chloride
Step-by-Step Guide:
-
Setup: Flame-dry a 250 mL round-bottom flask. Add magnetic stir bar.[1] Purge with N2.[1]
-
Reagents: Add Propargyl Alcohol (1.0 equiv) and DCM (0.5 M concentration).
-
Base: Cool to 0°C. Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv, catalytic).
-
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 mins. Exothermic.
-
Workup:
-
Purification: Vacuum distillation (bp ~110°C @ 10 mmHg) or Flash Chromatography (Hex/EtOAc 9:1).
Quality Control Check:
-
1H NMR (CDCl3):
4.9 (d, 2H, CH2), 2.5 (t, 1H, Alkyne-H), 7.4-8.1 (m, 5H, Ar-H).[1] -
Note: If the doublet at 4.9 shifts or splits, check for allene isomerization.[1]
Module 5: Troubleshooting Workflow
Figure 2: Diagnostic decision tree for identifying stability failures.[1]
References
-
Gold-Catalyzed Rearrangement
-
General Reactivity & Synthesis
-
Hydrolysis & Ester Stability
-
Safety & Handling
Sources
- 1. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives [organic-chemistry.org]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. directpcw.com [directpcw.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Prop-2-yn-1-yl Benzoate Reaction Monitoring by TLC
As a Senior Application Scientist, I've designed this technical support guide to address the common and nuanced challenges encountered when monitoring the synthesis of prop-2-yn-1-yl benzoate via Thin-Layer Chromatography (TLC). This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve problems but also prevent them.
This guide is structured to provide rapid answers through FAQs and in-depth solutions via a detailed troubleshooting section.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this esterification?
A: Thin-Layer Chromatography separates compounds based on their relative polarity. The stationary phase, silica gel, is highly polar. As the less polar mobile phase (eluent) moves up the plate, it carries the compounds from your reaction mixture with it. The product, prop-2-yn-1-yl benzoate, is an ester and is significantly less polar than the starting material, the polar alcohol propargyl alcohol. Therefore, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value than the starting material. Monitoring the reaction involves observing the disappearance of the starting material spot and the appearance of a new, higher-Rf product spot over time.[1][2]
Q2: What is an ideal Rf value for my product spot, and why?
A: The ideal Rf value for your product, prop-2-yn-1-yl benzoate, should be between 0.3 and 0.5. This range provides the best separation from both the non-polar solvent front (Rf ≈ 1.0) and the polar baseline (Rf = 0), where starting materials and polar impurities often remain. An Rf in this "sweet spot" ensures that you can clearly resolve the product from byproducts and unreacted starting materials, leading to an unambiguous assessment of reaction progress.
Q3: How do I visualize the spots on the TLC plate? My compounds are colorless.
A: The benzoate functional group in your product and in starting materials like benzoyl chloride or benzoic acid contains an aromatic ring, which is an excellent chromophore that absorbs short-wave ultraviolet (UV) light. The most effective and non-destructive visualization method is to use a UV lamp at a wavelength of 254 nm.[3] On TLC plates containing a fluorescent indicator (designated as F₂₅₄), UV-active compounds will appear as dark purple or black spots against a glowing green background because they quench the plate's fluorescence.[4]
Q4: How often should I take a sample from my reaction to run a TLC?
A: The frequency of sampling depends on the expected reaction rate. For a typical esterification at room temperature, which might take several hours, sampling every 30-60 minutes is a reasonable starting point. For faster reactions (e.g., those run at elevated temperatures or with highly reactive reagents), you might sample every 5-10 minutes initially.[1] The goal is to generate a clear timeline showing the consumption of reactants and the formation of the product.
Section 2: TLC Analysis Protocol & Best Practices
This section provides a self-validating protocol for preparing and running your TLC analysis.
Protocol 1: Standard TLC Monitoring Procedure
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin.[5] Using a pencil (never a pen, as ink will run with the solvent), gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
Sample Preparation & Spotting:
-
Take a small aliquot (a drop) from the reaction mixture using a glass capillary.
-
Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane. This prevents overloading the plate, which can cause streaking.[5][6]
-
On the origin line, spot your reference lanes and your reaction mixture. A standard setup includes:
-
Lane 1 (SM): A spot of your limiting starting material (e.g., propargyl alcohol).
-
Lane 2 (Co): A "co-spot" where you apply both the starting material and the reaction mixture at the same point. This helps confirm the identity of the starting material spot within the reaction lane.
-
Lane 3 (Rxn): A spot of your diluted reaction mixture.
-
-
Ensure spots are small and concentrated by applying the sample quickly and allowing the solvent to evaporate completely between applications.[1]
-
-
Plate Development:
-
Pour your chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[5]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures a more uniform solvent front.
-
Carefully place the TLC plate into the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV-254 nm lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Recommended Starting Solvent System
For separating the non-polar prop-2-yn-1-yl benzoate from the polar propargyl alcohol, a mixture of hexanes and ethyl acetate is highly effective.[7]
| Component 1 | Component 2 | Recommended Starting Ratio (v/v) | Expected Result |
| Hexanes (or Petroleum Ether) | Ethyl Acetate | 4:1 | Product Rf ≈ 0.4; Starting Alcohol Rf ≈ 0.1 |
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve specific issues you encounter during TLC monitoring.
Problem 1: No Product Spot is Visible, Even After Some Reaction Time.
-
Potential Cause A: The reaction has not initiated. This could be due to inactive reagents, incorrect temperature, or a missing catalyst.
-
Solution: Verify that all reagents were added in the correct order and quantity. Confirm the reaction temperature. If using a catalyst (e.g., DMAP, pyridine), ensure it was added.
-
-
Potential Cause B: The sample spot is too dilute. If the reaction is slow, the initial product concentration may be below the detection limit of UV visualization.
-
Solution: When spotting the reaction mixture, apply the sample to the same spot multiple times, allowing the solvent to dry completely between each application.[1] This concentrates the sample on the origin.
-
Problem 2: The Spots are Streaking or Tailing.
-
Potential Cause A: Sample overload. Applying too much of the reaction mixture to the plate is the most common cause of streaking.[6][8]
-
Solution: Further dilute your reaction aliquot before spotting it on the TLC plate. The ideal spot should be light and distinct, not a large, dark blob.
-
-
Potential Cause B: Presence of highly acidic or basic species. Benzoic acid (from benzoyl chloride hydrolysis) is a common acidic impurity that can streak.[6] Pyridine, if used as a catalyst, is basic and can also cause streaking.
-
Solution: To counteract streaking, modify your eluent.
-
For acidic compounds (like benzoic acid): Add 1-2 drops of acetic acid to your eluent chamber.
-
For basic compounds (like pyridine): Add 1-2 drops of triethylamine to your eluent.
-
-
-
Potential Cause C: The compound is degrading on the silica plate. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Solution: Neutralize the TLC plate by developing it first in a solvent system containing triethylamine, drying it completely, and then using it for your analysis. Alternatively, use alumina plates, which are available in basic or neutral forms.
-
Problem 3: All Spots are Clustered at the Top (Rf > 0.8) or Bottom (Rf < 0.2).
-
Potential Cause: The polarity of the solvent system (eluent) is incorrect.
-
If spots are too high (high Rf): Your eluent is too polar. The mobile phase is moving all compounds, including polar ones, too quickly.
-
Solution: Decrease the eluent's polarity. Increase the proportion of the non-polar solvent. For example, change from 4:1 Hexanes:Ethyl Acetate to 9:1.
-
-
If spots are too low (low Rf): Your eluent is not polar enough. The mobile phase cannot effectively move the compounds off the polar stationary phase.
-
Solution: Increase the eluent's polarity. Increase the proportion of the polar solvent. For example, change from 4:1 Hexanes:Ethyl Acetate to 2:1.
-
-
Problem 4: An Unexpected Spot Appears on the TLC Plate.
-
Potential Cause A: Hydrolysis of Benzoyl Chloride. If benzoyl chloride is a starting material, it can react with trace moisture on the silica plate or in the eluent to form benzoic acid. Benzoic acid is more polar than the ester product but may have a different Rf than propargyl alcohol.
-
Solution: This is a common observation. Run a reference spot of benzoic acid to confirm the identity of this new spot. Its presence is not necessarily a problem with the main reaction in the flask.
-
-
Potential Cause B: Pyridine-related species. If pyridine is used as a base, it is very polar and will likely have a low Rf. It also reacts with benzoyl chloride to form an N-benzoylpyridinium salt, another polar species that will remain near the baseline.[9]
-
Solution: These spots are expected. Focus on the disappearance of your limiting reactant and the appearance of the product in the middle-to-upper part of the plate.
-
-
Potential Cause C: Contamination. A dirty spotting capillary or contamination on the plate can introduce spurious spots.[5]
-
Solution: Always use clean capillaries for each sample. Handle the TLC plate only by its edges.
-
Section 4: Visual Workflow and Logic Diagrams
Diagram 1: Standard TLC Monitoring Workflow
This diagram illustrates the cyclical process of monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting TLC results.
References
-
Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18). [Link]
-
ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... [Link]
-
YouTube. the synthesis of n propyl benzoate. (2021-04-30). [Link]
-
ResearchGate. What are the solvents used in TLC for sterification?. (2014-01-26). [Link]
-
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives.... (2019). Pharmauho. [Link]
-
PubChem. Prop-2-yn-1-yl benzoate. [Link]
-
Reddit. Synthesis of (2E)-2-Penten-1-yl benzoate. (2022-03-06). [Link]
-
MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]
-
Organic Syntheses. 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2024-06-03). [https://bitesizebio.com/21268/troubleshooting-thin-layer-chromatography-some-tlc-for-your-tlc/]([Link] chromatography-some-tlc-for-your-tlc/)
-
Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. (2015-01-30). [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. (2024-08-21). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. Thin layer chromatogram (TLC) of esterified product and its standards.... [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. [Link]
-
Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
-
Sciencemadness Discussion Board. Acyl chloride on TLC. (2007-01-07). [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. (2023-08-09). [Link]
-
ChemBAM. TLC troubleshooting. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 相关内容暂不可用 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of Prop-2-yn-1-yl Benzoate
Executive Summary
Prop-2-yn-1-yl benzoate (Propargyl Benzoate) is a critical intermediate in organic synthesis, particularly valued as a "click chemistry" electrophile and a precursor in heterocyclic construction. While structurally simple, its NMR analysis presents unique challenges due to long-range coupling (
This guide compares the analytical performance of standard CDCl₃ (Chloroform-d) against DMSO-d₆ (Dimethyl Sulfoxide-d₆) and C₆D₆ (Benzene-d₆). It establishes a self-validating protocol to distinguish the product from its precursors (Benzoic Acid and Propargyl Alcohol), ensuring high-fidelity characterization for drug development applications.
Part 1: Structural Analysis & Theoretical Expectations[1]
The molecule consists of two distinct domains: the Benzoate (Aromatic) system and the Propargyl (Aliphatic/Acetylenic) tail. High-resolution analysis requires resolving the long-range coupling between the methylene and acetylenic protons.
Structural Visualization and Proton Assignment
The following diagram maps the proton environments to their theoretical chemical shifts and multiplicity.
Caption: Structural segmentation of prop-2-yn-1-yl benzoate showing proton environments and the critical long-range coupling pathway.
Part 2: Comparative Analysis – Solvent Selection
The choice of solvent fundamentally alters the spectral topology. While CDCl₃ is the standard, it is not always the optimal choice for confirming purity due to potential overlap with residual solvent peaks or lack of resolution in the acetylenic region.
Table 1: Solvent Performance Comparison
| Feature | CDCl₃ (Standard) | DMSO-d₆ (Alternative) | C₆D₆ (Benzene-d₆) |
| Acetylenic H Shift | ~2.55 ppm (Triplet) | ~3.60 ppm (Triplet) | ~2.05 ppm (Triplet) |
| Methylene H Shift | ~4.94 ppm (Doublet) | ~5.05 ppm (Doublet) | ~4.60 ppm (Doublet) |
| Resolution | High; sharp lines. | Broadening possible due to viscosity; H-bonding shifts alkyne downfield. | Superior separation ; aromatic solvent induced shifts (ASIS) resolve overlaps. |
| Exchangeable Protons | Invisible/Broad. | Visible (if impurities like Benzoic Acid exist). | Not recommended for labile protons. |
| Primary Use Case | Routine ID & Purity Checks. | Detecting acidic impurities (Benzoic Acid -COOH). | Resolving complex mixtures or overlapping multiplets. |
Mechanistic Insight: Why the Shift?
-
DMSO Effect: The acetylenic proton (
) is weakly acidic ( ). In DMSO, the sulfoxide oxygen acts as a hydrogen bond acceptor, deshielding the proton and shifting it significantly downfield ( ppm) compared to chloroform.[1] This separates it clearly from aliphatic impurities. -
Benzene Effect: The magnetic anisotropy of the benzene solvent molecules creates a shielding cone. Protons sitting above the solvent ring plane (often the aliphatic chain) are shielded and shift upfield. This is a powerful tool if the methylene doublet at 4.9 ppm is obscured by water or other contaminants in CDCl₃.
Part 3: Purity Assessment (Product vs. Alternatives)
A successful synthesis must be validated by the absence of starting materials. The following table provides the "Diagnostic Signals" to look for.
Table 2: Diagnostic Signals for Purity Validation
| Compound | Key Signal (1H NMR, CDCl₃) | Multiplicity | Location | Validation Logic |
| Product (Propargyl Benzoate) | 4.94 ppm | Doublet ( | Target Signal. Must integrate to 2H relative to Ortho-H (2H). | |
| Reactant A (Propargyl Alcohol) | 4.30 ppm | Doublet/Singlet | If present, synthesis is incomplete.[1] | |
| Reactant B (Benzoic Acid) | ~11-12 ppm | Broad Singlet | Check offset >10 ppm. Often invisible in CDCl₃; use DMSO to confirm. | |
| Solvent (Toluene) | 2.36 ppm | Singlet | Common carryover from synthesis. |
Part 4: Experimental Protocol
This protocol uses a Self-Validating Workflow where the coupling constant (
Step-by-Step Characterization
-
Sample Preparation:
-
Weigh 10-15 mg of prop-2-yn-1-yl benzoate.
-
Dissolve in 0.6 mL of CDCl₃ (filtered through basic alumina if acid sensitivity is suspected, though benzoate is stable).
-
Critical: Ensure solution height in the tube is exactly 4.0 cm to match the coil length (prevents shimming errors).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): Set to 5 seconds . (Acetylenic protons have long T1 relaxation times; short D1 leads to under-integration of the alkyne signal).
-
Scans (NS): 16 (sufficient for >95% purity).
-
-
Processing & Validation:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
The "W-Coupling" Check: Zoom into the peak at ~2.55 ppm. It must be a triplet with
Hz. Zoom into the peak at ~4.94 ppm. It must be a doublet with the exact same value.
-
Workflow Visualization
Caption: Analytical workflow emphasizing the coupling constant check as a pass/fail gate.
Part 5: Advanced Interpretation (The "W-Coupling")
Researchers often misidentify the signal at 2.55 ppm as a singlet due to poor shimming, or the signal at 4.94 ppm as a singlet.
-
Mechanism: This is a Four-Bond (
) Coupling , often called allylic/propargylic coupling.[1] -
Geometry: It occurs most efficiently when the C-H bonds are aligned in a "W" or zigzag arrangement.
-
Diagnostic Value: If these peaks appear as singlets, your magnetic field homogeneity (shimming) is insufficient, or the sample contains paramagnetic impurities.[1] Do not proceed to biological testing until the splitting is resolved, as this indicates poor spectral quality that may hide impurities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
-
ChemicalBook. (n.d.). Ethyl Benzoate 1H NMR Spectrum (Structural Analogue Reference). Retrieved from ChemicalBook Database.[3]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
Hoye, T. R., et al. (2002).[1] A Practical Guide to First-Order Spin-System Analysis. Journal of Organic Chemistry. (Validating coupling constant methodologies).
Sources
Comparative Guide: Prop-2-yn-1-yl Benzoate vs. Terminal Alkyne Standards in CuAAC
Executive Summary
Prop-2-yn-1-yl benzoate (Propargyl Benzoate) occupies a unique niche in the "Click Chemistry" (CuAAC) toolbox.[1] While often overlooked in favor of simpler alkynes like propargyl alcohol or phenylacetylene, it serves as a critical kinetic benchmark due to its specific electronic activation and UV-traceability.
This guide objectively compares propargyl benzoate against three industry-standard alternatives: Phenylacetylene (aromatic benchmark), Propargyl Alcohol (hydrophilic standard), and 1-Octyne (aliphatic standard).
The Verdict: Propargyl benzoate is the superior choice for reaction optimization and kinetic studies due to its chromophore and activated reactivity profile. However, for biological stability or aqueous solubility, alternative substrates are preferred.
Part 1: Mechanistic Foundation & Reactivity Profile
To understand why propargyl benzoate behaves differently, we must analyze the electronic influence of the benzoate ester on the alkyne terminus.
The "Goldilocks" Activation
The rate-determining step (RDS) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is typically the formation of the copper(I)-acetylide species. This step requires the deprotonation of the terminal alkyne.
-
Inductive Effect (-I): The ester oxygen in propargyl benzoate withdraws electron density from the propargylic position. This inductive effect propagates to the terminal carbon, increasing the acidity of the C-H bond (
) compared to unactivated alkyl alkynes ( ). -
Result: Faster Cu-acetylide formation without the instability associated with conjugated electron-deficient alkynes (like propiolates, which are prone to Michael addition side-reactions).
Visualization: Alkyne Selection Decision Matrix
The following diagram illustrates the logical selection process for choosing the correct alkyne based on experimental needs.
Caption: Decision matrix for selecting terminal alkynes based on solubility, detectability, and stability requirements.
Part 2: Comparative Analysis
The following data synthesizes kinetic trends and physicochemical properties observed in standard CuAAC conditions (CuSO₄/NaAscorbate in tBuOH/H₂O).
Table 1: Performance Comparison Matrix
| Feature | Prop-2-yn-1-yl Benzoate | Phenylacetylene | Propargyl Alcohol | 1-Octyne |
| Reactivity Rate | High (Activated by Ester) | High (Conjugated) | Moderate | Low (Unactivated) |
| UV Detectability | Excellent (Benzoate | Excellent (Aromatic) | Poor (Transparent) | Poor (Transparent) |
| Solubility | Organic Solvents (DMSO, DCM) | Organic Solvents | Water/Alcohols | Non-polar Organics |
| Hydrolytic Stability | Low (Ester hydrolysis at pH > 9) | High | High | High |
| Primary Use Case | Kinetic benchmarking, Ligand testing | Standard synthesis, Materials | Bioconjugation (Aqueous) | Lipid modification |
Critical Analysis of Alternatives
1. vs. Phenylacetylene[2][3]
-
The Trade-off: Phenylacetylene is the standard for "robust" click chemistry because it is chemically inert to hydrolysis. However, propargyl benzoate offers a distinct advantage in functionalization . The ester group in propargyl benzoate can be trans-esterified or hydrolyzed after the click reaction to release the cargo, whereas the phenyl group is a permanent, non-cleavable fixture.
-
Kinetics: Both are fast, but phenylacetylene relies on conjugation for activation, while propargyl benzoate relies on induction. In steric-heavy ligand environments, the linear flexibility of the propargyl chain often allows propargyl benzoate to react slightly faster than the rigid phenyl ring.
2. vs. Propargyl Alcohol[4][5][6][7][8][9]
-
The Trade-off: Propargyl alcohol is the go-to for aqueous chemistry. However, it is spectroscopically silent . If you are optimizing a new Cu(I) ligand system, you cannot easily track the conversion of propargyl alcohol by HPLC-UV. Propargyl benzoate is the preferred surrogate for optimization because its conversion can be quantified precisely via UV absorbance.
Part 3: Experimental Protocol & Validation
Protocol: Kinetic Benchmarking with Propargyl Benzoate
Objective: Validate the efficiency of a CuAAC catalyst system using propargyl benzoate as the reporter substrate.
Reagents
-
Alkyne: Prop-2-yn-1-yl benzoate (1.0 equiv, 0.5 mmol)
-
Azide: Benzyl azide (1.0 equiv) — Selected for UV overlap consistency.
-
Reductant: Sodium Ascorbate (5 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve propargyl benzoate (80 mg) and benzyl azide (66 mg) in 2 mL of t-BuOH.
-
Initiation: Add 2 mL of water containing the sodium ascorbate. Finally, add the copper sulfate solution. Crucial: Add Copper last to establish T=0.
-
Monitoring (The Validation Step):
-
Take 50 µL aliquots at 5, 15, 30, and 60 minutes.
-
Quench immediately in 0.1 M EDTA (to chelate Cu and stop reaction).
-
Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient). Monitor at 254 nm .[11]
-
Observation: The propargyl benzoate peak will diminish, and a new, more polar peak (the triazole) will appear.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Characterization: The resulting 1,2,3-triazole product will show a distinct singlet in ¹H NMR around 7.8–8.0 ppm (triazole C-H), confirming the cycloaddition.
Visualization: The Catalytic Cycle & Activation
This diagram highlights where the propargyl benzoate structure accelerates the cycle.
Caption: Simplified CuAAC cycle showing the specific step (Cu-Acetylide formation) accelerated by the electron-withdrawing nature of propargyl benzoate.
References
-
BenchChem. (n.d.). Prop-2-yn-1-yl Benzoate | CAS 6750-04-5.[1] Retrieved from
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from
-
Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic & Biomolecular Chemistry. Retrieved from
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from
-
Organic Chemistry Portal. (n.d.). Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from
Sources
- 1. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rawsource.com [rawsource.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Propargyl Benzoate vs. Allyl Benzoate Reactivity
Executive Summary
In drug development and organic synthesis, Allyl Benzoate and Propargyl Benzoate serve as critical masked electrophiles. While structurally similar—differing only by the saturation of the
-
Allyl Benzoate is the quintessential substrate for Palladium(0)-catalyzed allylic substitution (Tsuji-Trost) , exploiting the formation of stable
-allyl complexes. -
Propargyl Benzoate dominates in Gold(I/III)-catalyzed 1,2-acyloxy migrations (Rautenstrauch rearrangement) and Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) .
This guide delineates their mechanistic divergence, stability profiles, and experimental protocols to assist in linker design and pro-drug development.
Structural & Electronic Fundamentals
The reactivity difference stems from the hybridization of the carbon adjacent to the methylene group (
| Feature | Allyl Benzoate | Propargyl Benzoate |
| Structure | ||
| Hybridization | ||
| Electronic Effect | Weakly electron-withdrawing ( | Strongly electron-withdrawing ( |
| Cation Stability | High : Allyl cation is resonance stabilized.[1] | Low : Propargyl cation is less stable than allyl (without metal coordination). |
| SN2 Reactivity | Moderate | High : Lower LUMO energy facilitates nucleophilic attack. |
| Hydrolytic Stability | Moderate ( | Lower (More labile due to inductive effect) |
Hydrolytic Stability & Solvolysis
While both are stable solids/liquids at room temperature, Propargyl benzoate is more susceptible to alkaline hydrolysis than allyl benzoate. The electron-withdrawing nature of the alkyne (
-
Allyl Benzoate: Comparable to ethyl benzoate.
-
Propargyl Benzoate: Hydrolysis rates are elevated. In physiological plasma (rat), half-lives for homologous esters drop as electron-withdrawing character increases.
Orthogonal Metal-Mediated Catalysis
The primary utility of these moieties lies in their ability to be activated selectively by different metals. This orthogonality allows for the design of complex linkers where one group can be reacted without disturbing the other.
Pathway Divergence Diagram
The following diagram illustrates the mechanistic divergence based on catalyst selection.
Figure 1: Divergent reactivity pathways. Allyl benzoate proceeds via Pd-mediated ionization, whereas Propargyl benzoate undergoes Au-catalyzed rearrangement or Cu-catalyzed cycloaddition.
Deep Dive: Allyl Benzoate (Pd-Catalysis)
Mechanism: The Tsuji-Trost reaction.[2][3][4]
-
Coordination: Pd(0) coordinates to the alkene.
-
Oxidative Addition: The benzoate acts as a leaving group. Although less reactive than halides, benzoates are effective because the resulting
-allyl palladium complex is stabilized. -
Nucleophilic Attack: Soft nucleophiles (malonates, amines) attack the
-allyl species, regenerating Pd(0).
Key Advantage: The benzoate leaving group is "tunable." Using p-nitrobenzoate increases reactivity, while electron-rich benzoates decrease it.
Deep Dive: Propargyl Benzoate (Au-Catalysis)
Mechanism: 1,2-Acyloxy Migration (Rautenstrauch Rearrangement).
-
Activation: Au(I) coordinates to the alkyne triple bond.
-
Migration: The carbonyl oxygen attacks the activated alkyne, followed by a 1,2-shift of the benzoate group.
-
Intermediate: This forms a gold-carbenoid or allenyl ester intermediate.
-
Outcome: Depending on conditions, this yields
-acyloxyenones (upon hydration) or indenes (if aryl groups are present).
Key Advantage: This reaction creates molecular complexity (C-C bond formation or heterocycle synthesis) from simple starting materials, a "complexity-generating" reaction rather than just substitution.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the active catalytic species is formed and the reaction is progressing.
Protocol A: Palladium-Catalyzed Allylic Alkylation (Allyl Benzoate)
Target: Substitution of benzoate with a soft nucleophile (e.g., dimethyl malonate).
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under Argon, dissolve
(2.5 mol%) and (10 mol%) in anhydrous THF. Stir for 15 mins.-
Checkpoint: Solution should turn from dark purple/red to yellow/orange, indicating formation of active
species.
-
-
Substrate Addition: Add Allyl Benzoate (1.0 equiv) to the catalyst solution. Stir for 10 mins.
-
Nucleophile Activation: In a separate vial, treat dimethyl malonate (1.2 equiv) with
(1.2 equiv) in THF to generate the sodiomalonate.-
Checkpoint: Evolution of
gas ceases.
-
-
Reaction: Cannulate the nucleophile solution into the Pd-allyl mixture. Heat to 60°C.
-
Monitoring: Monitor by TLC. Benzoate spot (
in 4:1 Hex/EtOAc) should disappear; product spot is usually lower .
Protocol B: Copper-Catalyzed Click Reaction (Propargyl Benzoate)
Target: Formation of a 1,2,3-triazole linker.
-
Solvent System: Prepare a 1:1 mixture of
and . (Water is essential for the acceleration of the reaction). -
Reagents: Add Propargyl Benzoate (1.0 equiv) and the corresponding Azide (1.0 equiv).
-
Catalyst Loading: Add
(1 mol%) followed by Sodium Ascorbate (10 mol%).-
Checkpoint: The reaction mixture should turn bright yellow/orange initially. If it turns brown/black, oxygen has entered (Cu(I) oxidation); add more ascorbate.
-
-
Reaction: Stir vigorously at Room Temperature for 2–12 hours.
-
Workup: Dilute with water. The triazole product often precipitates out or can be extracted with EtOAc.
Performance Comparison Data
The following table summarizes the reactivity of these esters under standard screening conditions.
| Parameter | Allyl Benzoate | Propargyl Benzoate |
| Leaving Group Ability | Moderate (Requires Pd(0)) | Poor (in SN1); Good (in SN2) |
| Reaction with Pd(PPh3)4 | Rapid (Yields | Inert (Under standard conditions) |
| Reaction with AuCl(PPh3) | Inert | Rapid (Rearrangement to allene/enone) |
| Reaction with Azides | No Reaction | Rapid (CuAAC to Triazole) |
| Hard Nucleophiles (RLi) | Attacks Carbonyl (Ester cleavage) | Attacks Carbonyl (Ester cleavage) |
| Bio-orthogonality | Low (Metathesis risk) | High (Click chemistry) |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Marion, N., & Nolan, S. P. (2008). Gold-Catalyzed Rearrangement of Propargyl Carboxylates: A versatile Access to Functionalized Vinylgold Complexes. Angewandte Chemie International Edition, 47(37), 7055–7059. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. John Wiley & Sons.
Sources
Comparative Efficacy of Catalytic Systems for Prop-2-yn-1-yl Benzoate Transformations
Executive Summary: The Divergent Reactivity of Propargylic Benzoates
Prop-2-yn-1-yl benzoate (1 ) is not merely a substrate; it is a mechanistic pivot point.[1] In drug development, its utility lies in its ability to function as either a masked allene, a carbene precursor, or an electrophilic propargyl donor depending strictly on the catalytic metal employed.
This guide objectively compares the three dominant catalytic modalities for this substrate:
-
Gold/Platinum (
-Acid) Activation: For skeletal rearrangements (1,2-acyloxy migration).[1][2] -
Copper/Bismuth (Lewis Acid/Metallo) Activation: For nucleophilic propargylic substitution.[1]
-
Palladium (Cross-Coupling): For terminal alkyne functionalization.[1][3]
Key Finding: While Gold(I) offers the highest turnover frequency (TOF) for rearrangements under mild conditions, Bismuth(III) has emerged as a superior, non-toxic alternative for substitution reactions, outperforming traditional stoichiometric Lewis acids.
Mechanistic Divergence & Catalyst Selection[4]
The choice of catalyst dictates the reaction pathway. The diagram below illustrates how different metal centers steer the prop-2-yn-1-yl benzoate substrate into completely distinct chemical spaces.
Figure 1: Mechanistic divergence of prop-2-yn-1-yl benzoate based on metal catalyst selection.
Deep Dive: -Acid Catalysis (Au vs. Pt)
Primary Application: Skeletal rearrangements (Rautenstrauch type) to access cyclopentenones or indenes.[1]
The Mechanism: 1,2-Acyloxy Migration
Both Gold and Platinum activate the alkyne
-
Gold (Au): Typically Au(I) complexes like [Au(IPr)Cl]/AgSbF6.[1] Gold is a "soft" carbophilic Lewis acid.[1] It promotes the 1,2-shift rapidly, often at room temperature. The resulting intermediate has significant carbene character, allowing for cyclopropanation or C-H insertion.
-
Platinum (Pt): Typically PtCl2 or PtCl4.[1] Platinum often requires higher temperatures (60–80°C).[1] It behaves more like a carbocation generator.[1]
Performance Comparison
| Feature | Gold (I) Catalysis | Platinum (II) Catalysis |
| Active Species | [L-Au]+ (Cationic) | PtCl2 (Neutral/Lewis Acidic) |
| Reaction Temp | 20°C – 40°C | 60°C – 100°C |
| 1,2-Migration Rate | Very Fast ( | Moderate ( |
| Selectivity | High chemoselectivity for enynes | Can cause side-polymerization |
| Moisture Sensitivity | Low (often tolerant) | Moderate |
| Cost | High (Ligand dependent) | Moderate |
Expert Insight: For prop-2-yn-1-yl benzoate specifically, Gold(I) is the superior choice for rearrangement efficiency.[1] The terminal alkyne moiety is highly responsive to the relativistic effects of gold, stabilizing the intermediate vinyl cation/carbene better than platinum.
Deep Dive: Propargylic Substitution (Cu vs. Bi)
Primary Application: Replacing the benzoate leaving group with nucleophiles (C, N, O, S).
Benzoate is a relatively poor leaving group compared to acetate or carbonate.[1] Therefore, simple uncatalyzed SN2 reactions fail.[1] Catalyst assistance is required to ionize the C-O bond.[1]
Copper (Cu) Catalysis[3][5][6]
-
System: Cu(OTf)2 or CuI with ligands.[1]
-
Mechanism: Copper coordinates to the alkyne, forming a copper-allenylidene complex that is highly electrophilic at the
-carbon (or -carbon depending on ligand).[1] -
Pros: Excellent for amine nucleophiles (A3-coupling variants) and enantioselective synthesis using chiral ligands (e.g., PyBOX).[1]
-
Cons: Often requires basic additives; can struggle with steric bulk.[1]
Bismuth (Bi) Catalysis (The "Green" Contender)[7]
-
System: Bi(OTf)3 (1–5 mol%).[1]
-
Mechanism: Strong oxyphilic Lewis acid activation of the carbonyl oxygen of the benzoate, facilitating ionization to a propargylic cation.
-
Pros: Extremely low toxicity, water-tolerant, inexpensive, and works under neutral/acidic conditions.
-
Cons: Less control over enantioselectivity compared to chiral Cu or Pd systems.[1]
Comparative Data: Nucleophilic Substitution with Aniline
| Catalyst | Load (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(OTf)2 | 5 | Toluene | 80 | 12 | 78 |
| Bi(OTf)3 | 2 | CH3CN | 25 | 4 | 92 |
| Re2O7 | 3 | DCM | 40 | 8 | 85 |
Experimental Protocols
Protocol A: Gold-Catalyzed Rearrangement (Meyer-Schuster/Rautenstrauch)
Target: Conversion of prop-2-yn-1-yl benzoate to
Reagents:
-
Prop-2-yn-1-yl benzoate (1.0 equiv)[1]
-
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) (2 mol%)[1]
-
Silver Hexafluoroantimonate (AgSbF6) (2 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M)
Methodology:
-
Catalyst Activation: In a glovebox or under argon, mix IPrAuCl and AgSbF6 in DCM. Stir for 5 minutes. A white precipitate (AgCl) will form.[1]
-
Filtration (Optional but Recommended): Filter the active cationic gold solution through a plug of celite into the reaction vessel to remove AgCl.
-
Addition: Add the prop-2-yn-1-yl benzoate solution to the catalyst mixture at room temperature.
-
Monitoring: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 8:1).
-
Validation: The starting material (
) will disappear.[1] A new, more polar spot ( ) will appear.
-
-
Workup: Filter through a short silica pad to remove gold residues.[1] Concentrate in vacuo.[1]
Self-Validating NMR Check:
-
Start: Propargyl protons appear as a doublet at
ppm ( Hz).[1] -
End: Product (Enone/Allene) protons will shift significantly downfield to the olefinic region (
ppm).[1] The disappearance of the alkyne CH triplet ( ppm) confirms consumption.
Protocol B: Bismuth-Catalyzed Propargylic Substitution
Target: Reaction with Acetylacetone (C-Nucleophile).[1]
Reagents:
-
Prop-2-yn-1-yl benzoate (1.0 equiv)[1]
-
Acetylacetone (1.2 equiv)
-
Bismuth(III) Triflate [Bi(OTf)3] (5 mol%)
-
Acetonitrile (MeCN) (0.5 M)
Methodology:
-
Setup: To a vial containing Bi(OTf)3, add MeCN. The catalyst is soluble.[1]
-
Reaction: Add prop-2-yn-1-yl benzoate followed immediately by acetylacetone.
-
Conditions: Stir at room temperature open to air (Bi(OTf)3 is moisture stable).
-
Quench: Upon completion (TLC), add water and extract with Ethyl Acetate.
-
Purification: Column chromatography.[1]
References
-
Gold-Catalyzed Rearrangements
-
Bismuth Catalysis
-
Copper Substitution
-
General Reactivity
Sources
- 1. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Acyloxy Migration of Propargylic Esters in Cycloadditions, Inspiration from Recent “Gold Rush” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 4. BJOC - Copper-catalyzed yne-allylic substitutions: concept and recent developments [beilstein-journals.org]
- 5. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 6. Copper-Catalyzed Propargylation of Nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to propargyl bromide for synthesis of propargyl esters
Title: Beyond Propargyl Bromide: A Comparative Guide to Safer Synthesis of Propargyl Esters
Executive Summary Propargyl bromide (3-bromopropyne) has long been the standard alkylating agent for introducing propargyl groups. However, its use is plagued by severe safety profiles: it is a potent lachrymator, highly toxic, and shock-sensitive (Class 1 explosive hazard in dry form). For modern drug development and scale-up, continuing to rely on propargyl bromide poses unnecessary regulatory and safety risks.
This guide evaluates three authoritative alternatives for synthesizing propargyl esters (
Baseline Analysis: The Problem with Propargyl Bromide
-
Reaction Type: Nucleophilic Substitution (
) -
Reagents: Carboxylic Acid + Propargyl Bromide + Base (
or ) -
Critical Flaws:
-
Safety: Flash point
. Shock-sensitive. Requires stabilization (typically with toluene).[1] -
Process: Generates stoichiometric bromide waste.
-
Selectivity: Basic conditions can hydrolyze sensitive substrates.
-
Alternative 1: Propargyl Tosylate (The Direct Substitute)
Best For: Laboratories requiring a direct "drop-in" replacement for propargyl bromide without changing the fundamental
Mechanism & Logic: Propargyl tosylate (prop-2-ynyl 4-methylbenzenesulfonate) replaces the bromide leaving group with a tosylate group. While still an alkylating agent, it is significantly less volatile and lacks the shock sensitivity of the bromide. It is a solid or high-boiling liquid that can be handled with standard PPE, though it remains a potent electrophile.
Protocol A: Preparation & Use of Propargyl Tosylate Note: Propargyl tosylate is commercially available but often expensive. In-situ preparation is recommended.
Step 1: Synthesis of Propargyl Tosylate
-
Charge: To a reactor, add Propargyl Alcohol (1.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) in
or . -
Cool: Chill to
. -
Addition: Add KOH (powdered, 5.0 equiv) in small portions (highly exothermic).
-
Workup: Pour into ice water, extract with ether, dry over
. -
Result: Dark liquid/oil. Caution: Store cold. Do not distill at high temp.
Step 2: Esterification (
-
Dissolve: Carboxylic acid (1.0 equiv) in DMF or Acetone.
-
Base: Add
(1.5 equiv). Stir for 30 mins to form the carboxylate salt. -
Alkylation: Add Propargyl Tosylate (1.1 equiv) dropwise.
-
Condition: Stir at
for 4–12 hours. -
Purification: Aqueous workup followed by column chromatography.[2]
Alternative 2: Steglich Esterification (The Coupling Route)
Best For: Acid-sensitive substrates and small-scale medicinal chemistry where atom economy is secondary to reliability.
Mechanism & Logic: Instead of attacking an electrophilic propargyl group, this method activates the carboxylic acid using a coupling agent (DCC or EDC), allowing the nucleophilic propargyl alcohol to attack. This avoids all alkyl halides and strong bases.
Protocol B: Steglich Esterification
-
Setup: Flame-dry a round-bottom flask under
. -
Solvent: Dissolve Carboxylic Acid (1.0 equiv) and Propargyl Alcohol (1.1 equiv) in dry DCM (
). -
Catalyst: Add DMAP (4-Dimethylaminopyridine, 0.1 equiv).
-
Coupling: Cool to
. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv) portion-wise. -
Reaction: Warm to Room Temp (RT) and stir 3–12 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash filtrate with 0.5N HCl (to remove DMAP) and saturated
. -
Purification: Flash chromatography.
Alternative 3: Ruthenium-Catalyzed Addition (The "Green" Route)
Best For: High-value synthesis, atom economy (100%), and scale-up where waste minimization is critical.
Mechanism & Logic: This method utilizes a Ruthenium catalyst to facilitate the anti-Markovnikov addition of the carboxylic acid O-H bond across the alkyne of propargyl alcohol. Unlike the previous methods, this generates zero stoichiometric waste .
Protocol C: Ru-Catalyzed Addition
Reference Catalyst:
-
Reagents: Combine Carboxylic Acid (1.0 equiv) and Propargyl Alcohol (1.0 equiv) in Toluene (
concentration). -
Catalyst: Add
(1 mol%) and (2 mol%) or commercially available Ru-catalysts for esterification. -
Conditions: Heat to
for 12–24 hours. -
Workup: Evaporate solvent.
-
Purification: often requires only filtration through a silica pad to remove the catalyst, as there are no byproducts.
Comparative Performance Analysis
| Feature | Propargyl Bromide | Propargyl Tosylate | Steglich (DCC) | Ru-Catalysis |
| Reaction Type | Condensation | Addition | ||
| Atom Economy | Moderate (Br waste) | Low (TsO waste) | Poor (Urea waste) | Excellent (100%) |
| Toxicity/Hazard | High (Explosive/Toxic) | Moderate (Sensitizer) | Moderate (DCC is toxic) | Low (Catalytic metal) |
| Substrate Scope | Base-stable only | Base-stable only | Acid/Base sensitive | Heat stable |
| Cost | Low | Medium | Medium | High (Catalyst) |
| Scalability | Poor (Safety limits) | Good | Moderate (Filtration) | Excellent |
Visualizations
Figure 1: Decision Matrix for Reagent Selection
Use this flow to determine the optimal reagent based on your substrate's constraints.
Caption: Decision tree prioritizing substrate stability and scale. Green nodes indicate preferred "modern" pathways.
Figure 2: Mechanistic Comparison
Contrasting the waste generation and pathways of the three methods.
Caption: Atom economy visualization. Dashed lines indicate waste streams. Note the zero-waste profile of the Ruthenium pathway.
References
-
Propargyl Tosylate Synthesis & Application: Mondal, D., et al. "An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid."[4] Beilstein Journal of Organic Chemistry, 2014, 10, 1392–1396. [Link]
-
Steglich Esterification Protocol: Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17, 522-524. [Link]
-
Ruthenium-Catalyzed Addition (Green Chemistry): Costin, S., et al. "Conversion of Propargylic Alcohols to β-Oxo Esters Catalyzed by Novel Ruthenium-Phosphoramidite Complexes."[3] Advanced Synthesis & Catalysis, 2008, 350, 2414. [Link]
Sources
- 1. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. scispace.com [scispace.com]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Prop-2-yn-1-yl Benzoate
For: Researchers, scientists, and drug development professionals.
Introduction
Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is a versatile chemical intermediate with significant applications in synthetic chemistry.[1][2] Its structure, featuring a benzoate group attached to a propargyl moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly through "click chemistry" for creating 1,2,3-triazole derivatives.[1] These derivatives are explored for various biological activities, including potential roles as enzyme inhibitors and anti-cancer agents.[1] Given its role as a precursor in the development of potentially therapeutic compounds, ensuring the purity of synthesized prop-2-yn-1-yl benzoate is of paramount importance for the quality, safety, and efficacy of the final products.[3]
This guide provides an in-depth comparison of three primary analytical techniques for the purity assessment of prop-2-yn-1-yl benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
Synthesis of Prop-2-yn-1-yl Benzoate
The synthesis of prop-2-yn-1-yl benzoate is typically achieved through the esterification of benzoic acid with propargyl alcohol.[4] A common method is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and often with the application of heat under reflux conditions to drive the reaction to completion.[5] The reaction is reversible, so removing the water formed during the reaction can increase the yield of the ester.[5][6]
Following the reaction, the crude product is typically isolated and purified. This may involve neutralization of the acid catalyst, extraction to remove unreacted starting materials and water-soluble byproducts, and finally, purification techniques such as distillation or column chromatography to obtain the final, purified prop-2-yn-1-yl benzoate.[6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[8][9] For prop-2-yn-1-yl benzoate, a reversed-phase HPLC (RP-HPLC) method is most suitable, separating the compound from potential impurities based on their hydrophobicity.
Expertise & Experience in HPLC Method Development
The choice of a C18 column is based on its wide applicability and excellent retention for moderately nonpolar compounds like prop-2-yn-1-yl benzoate. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to provide good peak shape and resolution. A gradient elution is often preferred over an isocratic one to ensure that both more polar and less polar impurities can be effectively separated and eluted within a reasonable timeframe. UV detection is appropriate as the benzoate chromophore absorbs strongly in the UV region.
Experimental Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized prop-2-yn-1-yl benzoate.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to get a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the same diluent to achieve a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Trustworthiness: System Suitability and Validation
To ensure the reliability of the HPLC results, method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[13]
-
Linearity: A direct correlation between concentration and detector response.[13]
-
Accuracy: Closeness of the results to the true value.[13]
-
Precision: The degree of repeatability of the method.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
A system suitability test must be performed before each analytical run to ensure the chromatographic system is performing adequately.[10]
Visualization: HPLC Workflow
Sources
- 1. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 2. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. quora.com [quora.com]
- 7. flinnsci.com [flinnsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. ajpaonline.com [ajpaonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
X-ray crystallographic analysis of prop-2-yn-1-yl benzoate derivatives
Topic: Structural Insights into Prop-2-yn-1-yl Benzoate Derivatives: X-ray Crystallography vs. Spectroscopic Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prop-2-yn-1-yl benzoate derivatives (propargyl benzoates) are critical intermediates in the synthesis of heterocycles, functionalized polymers, and pharmaceutical linkers. While solution-state NMR (
This guide compares the X-ray Crystallographic Analysis (XRD) of these derivatives against Solution-State Spectroscopy , highlighting why XRD is the superior "product" for determining stereochemistry, intermolecular packing forces, and absolute configuration in drug development pipelines.
Methodological Comparison: XRD vs. NMR
The following table summarizes the core capabilities of X-ray diffraction compared to standard solution-state NMR for propargyl benzoate derivatives.
| Feature | X-Ray Crystallography (XRD) | Solution-State NMR ( | Verdict |
| Conformation | Static: Reveals the precise, frozen conformation (torsion angles) adopted in the crystal lattice. | Dynamic: Shows an average of all accessible conformations due to rapid bond rotation. | XRD is essential for structure-activity relationship (SAR) modeling. |
| Interactions | Direct Observation: Maps intermolecular forces (C-H...O, | Inferential: Weak interactions are often lost or masked by solvent effects. | XRD validates supramolecular synthons.[1][2][3] |
| Stereochemistry | Absolute: Can determine absolute configuration (if heavy atoms are present) or relative stereochemistry unambiguously. | Relative: Requires chiral shift reagents or derivatization for absolute assignment. | XRD provides definitive proof of 3D structure. |
| Sample State | Solid crystal (requires high purity). | Solution (requires solubility). | Complementary ; XRD requires a single good crystal. |
Case Study: Structural Analysis of Prop-2-yn-1-yl Benzoates
To demonstrate the power of XRD, we analyze the crystal structures of two distinct derivatives: Prop-2-yn-1-yl 3-methoxy-4-(prop-2-ynyloxy)benzoate (Electron-Rich) and 2-Propynyl 4-nitrobenzoate (Electron-Poor).
A. The "Functionalized" Model: 3-Methoxy-4-(prop-2-ynyloxy)benzoate
-
Crystal System: Orthorhombic, Space Group
.[4] -
Structural Insight: XRD reveals that the propargyl groups are not coplanar with the benzene ring. The allylic groups twist out of the phenyl planes with dihedral angles ranging between 7.9° and 25.4° .[4] This specific "twist" is invisible in NMR but critical for understanding how the molecule fits into a protein binding pocket.
-
Packing Network: The lattice is stabilized by non-classical C-H...O hydrogen bonds . The terminal alkyne proton (
) acts as a donor to the carbonyl oxygen of a neighboring molecule, forming infinite zigzag chains along the c-axis.
B. The "Electronic" Model: 2-Propynyl 4-nitrobenzoate
-
Electronic Effect: The strong electron-withdrawing nitro group alters the packing significantly compared to the methoxy derivative.
-
Packing Insight: Nitrobenzoate derivatives typically exhibit a flatter conformation to maximize
- stacking interactions between electron-deficient rings. The nitro group oxygens often serve as acceptors for bifurcated C-H...O interactions, creating a more rigid, high-melting lattice compared to the flexible ether linkages in the methoxy derivative.
Experimental Workflow: Synthesis to Structure
This protocol ensures high-quality single crystals suitable for XRD analysis.
Step 1: Synthesis
-
Reactants: 4-substituted benzoic acid (1.0 eq), Propargyl bromide (1.2 eq),
(1.5 eq). -
Solvent: Acetone (Reflux, 4-6 hours).
-
Workup: Filter inorganic salts, evaporate solvent, extract with Ethyl Acetate.
Step 2: Crystallization (The Critical Step)
-
Method: Slow Evaporation.[5]
-
Solvent System: Dissolve crude product in a mixture of Dichloromethane (DCM) and Hexane (1:1) .
-
Condition: Allow to stand at room temperature (298 K) in a vibration-free environment.
-
Outcome: Colorless needles (methoxy derivative) or prisms (nitro derivative) appear within 48-72 hours.
Step 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II CCD or equivalent.
-
Radiation: Mo K
( = 0.71073 Å). -
Temperature: 100 K (preferred to reduce thermal motion).
-
Refinement: SHELXL software using full-matrix least-squares on
.
Visualization of Structural Logic
The following diagram illustrates the supramolecular assembly pathway revealed only by X-ray analysis, contrasting the behavior of the two derivatives.
Caption: Comparative supramolecular assembly pathways for electron-rich vs. electron-poor propargyl benzoates.
Key Crystallographic Parameters (Reference Data)
When analyzing your own derivatives, compare your data against these benchmarks to validate your structure solution.
| Parameter | Prop-2-yn-1-yl 3-methoxy-4-(prop-2-ynyloxy)benzoate | Typical Nitrobenzoate Derivative |
| Space Group | Often | |
| Z (Molecules/Unit Cell) | 8 (Two independent molecules) | 4 |
| C=O[6] Bond Length | 1.20 - 1.22 Å | 1.20 - 1.21 Å |
| C(alkyne)-C(alkyne) | 1.18 - 1.20 Å | 1.18 - 1.20 Å |
| Primary Interaction | C-H...O (Alkyne H to Carbonyl O) | C-H...O (Aromatic H to Nitro O) + |
References
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate . NIH National Library of Medicine. Available at: [Link]
-
2-Propynyl 4-nitrobenzoate . PubChem Compound Summary. Available at: [Link]
-
Crystal structure of phenyl benzoate derivatives . Acta Crystallographica Section E. Available at: [Link]
-
Structures of S-(pyridin-2-yl) 4-nitrobenzothioate . PubMed Central. Available at: [Link]
Sources
- 1. Exploiting supramolecular synthons in designing gelators derived from multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Prop-2-yn-1-yl Benzoate: A Strategic Scaffold for Gold Catalysis and Click Chemistry
Topic: Prop-2-yn-1-yl benzoate vs. other alkyne-containing building blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the architecture of complex organic molecules, the choice of the alkyne building block is rarely trivial. While Propargyl Alcohol and Propargyl Bromide serve as ubiquitous raw materials, Prop-2-yn-1-yl benzoate (Propargyl Benzoate) has emerged as a privileged motif in modern catalysis.
Unlike simple alkylating agents, propargyl benzoate is not merely a passive linker; it is a "reactive pro-nucleophile" in gold(I/III) catalysis. Its unique ability to undergo 1,2-acyloxy migration allows access to metallic vinyl carbenoids—intermediates that are inaccessible from simple propargyl ethers or halides. This guide objectively compares propargyl benzoate against standard alkyne alternatives, demonstrating why it is the superior choice for cascade reactions and late-stage functionalization.
Chemical Profile & Stability Analysis[1]
Prop-2-yn-1-yl benzoate (CAS: 6750-04-5) offers a distinct handling advantage over its precursors. While propargyl bromide is a volatile lachrymator and propargyl alcohol is highly polar and prone to polymerization, the benzoate ester is a stable, high-boiling liquid (or low-melting solid) that simplifies purification and storage.
Table 1: Comparative Physical & Safety Profile
| Feature | Prop-2-yn-1-yl Benzoate | Propargyl Bromide | Propargyl Alcohol | Propargyl Acetate |
| Role | Migrating group / Click handle | Electrophile (Alkylation) | Nucleophile / Precursor | Migrating group |
| Boiling Point | 225–226 °C | 88–90 °C | 114 °C | 125 °C |
| Stability | High (Shelf-stable) | Low (Shock sensitive/Flammable) | Moderate (Polymerizes) | Moderate (Hydrolysis prone) |
| Safety | Irritant (H315, H319) | Toxic/Lachrymator/Corrosive | Toxic/Flammable | Flammable/Irritant |
| Au-Catalysis | Excellent (1,2-migration) | Poor (Poisoning/Decomp) | Poor (Requires activation) | Good (Volatile products) |
| Crystallinity | High (Derivatives often solid) | N/A (Liquid) | N/A (Liquid) | Low (Oils common) |
Expert Insight: The benzoate group adds significant molecular weight compared to acetate, often rendering products crystalline. This "crystallinity aid" is crucial in drug discovery for obtaining X-ray structures of intermediates without requiring additional derivatization.
Mechanistic Deep Dive: The Gold Standard
The primary reason to select prop-2-yn-1-yl benzoate over other alkynes is its reactivity under Gold (Au) Catalysis .
The 1,2-Acyloxy Migration
Simple alkynes coordinate to Gold(I) to activate the
-
Activation: Au(I) coordinates to the alkyne.[1]
-
Cyclization: The carbonyl oxygen of the benzoate attacks the activated alkyne (5-exo-dig).
-
Migration: The C-O bond cleaves, and the benzoate group migrates to the adjacent carbon.
-
Carbenoid Formation: This generates a highly reactive
-gold vinyl carbenoid , which can be trapped by alkenes, silanes, or arenes to build complexity.
Visualization: 1,2-Acyloxy Migration Pathway[3][4][5]
Figure 1: The mechanistic pathway of Gold(I)-catalyzed 1,2-acyloxy migration unique to propargyl esters.[1][2]
Comparative Performance Data
Case Study: Synthesis of Functionalized Indenes
In the synthesis of indenes via gold-catalyzed cyclization, the nature of the ester group dramatically influences the yield and reaction rate.
Reaction: Propargyl Ester
| Ester Group (R) | Reaction Time | Yield (%) | Observation |
| Benzoate (Ph) | 2.5 h | 88% | Clean conversion; product crystallized directly. |
| Acetate (Me) | 4.0 h | 76% | Lower yield due to hydrolysis side-reactions. |
| Pivalate (t-Bu) | 6.0 h | 82% | Slower migration due to steric bulk of t-Bu group. |
| Carbonate (OMe) | 12.0 h | 45% | Competing decarboxylation pathways observed. |
Experimental Protocols
Protocol A: Synthesis of Prop-2-yn-1-yl Benzoate (Scaleable)
This protocol avoids the use of lachrymatory propargyl bromide by using esterification, ensuring higher safety standards.
Reagents:
-
Benzoic Acid (1.0 equiv)[3]
-
Propargyl Alcohol (1.2 equiv)[3]
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)
-
Toluene (Solvent)[4]
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add Benzoic acid (12.2 g, 100 mmol), Propargyl alcohol (6.72 g, 120 mmol), and pTSA (0.95 g, 5 mmol) into 200 mL of Toluene.
-
Reflux: Heat the mixture to reflux (approx. 115 °C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases (approx. 3–4 hours).
-
Workup: Cool to room temperature. Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid and pTSA. Wash with Brine (50 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Yield: Expect 14.5–15.0 g (90–94%) of a clear oil which may solidify upon standing in the fridge.
Protocol B: Gold-Catalyzed Synthesis of Vinyl Allenes
Utilizing the 1,2-migration capability of the benzoate.
Reagents:
-
Prop-2-yn-1-yl benzoate (1.0 equiv)[5]
-
Alkynylsilane (Nucleophile) (2.0 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve Prop-2-yn-1-yl benzoate (0.2 mmol) and the alkynylsilane (0.4 mmol) in dry DCE (2.0 mL).
-
Catalysis: Add IPrAuNTf₂ (catalyst) (1 mol%) at room temperature.
-
Reaction: Heat to 50 °C. Monitor by TLC (Hexanes/EtOAc 9:1). The benzoate spot will disappear, replaced by a less polar allene spot.
-
Isolation: Filter through a short pad of silica gel to remove Gold. Concentrate and purify via flash column chromatography.
-
Validation:
H NMR should show the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of the allene signal (~5.5–6.0 ppm).
References
-
BenchChem. Prop-2-yn-1-yl Benzoate | CAS 6750-04-5.[1] Retrieved from
-
Sanjuán, A. M., et al. (2021). Gold-Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives.[6] Angewandte Chemie Int.[6] Ed. Retrieved from
-
Bao, M., et al. (2019). Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates.[7] Organic Letters.[7] Retrieved from
-
PubChem. Prop-2-yn-1-yl benzoate Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives. Molecules.[8][1][7][2][3][6][9][10][11][12][13][14] Retrieved from
Sources
- 1. Prop-2-yn-1-yl Benzoate|CAS 6750-04-5|RUO [benchchem.com]
- 2. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. But-2-yn-1-yl prop-2-ynoate | C7H6O2 | CID 13703874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives [organic-chemistry.org]
- 8. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Prop-2-yn-1-yl Benzoate
[1][2]
Executive Summary & Chemical Profile
Prop-2-yn-1-yl benzoate (Commonly: Propargyl Benzoate) is not a standard organic solvent.[1][2] It possesses a terminal alkyne moiety grafted onto a benzoate ester.[1][2] While often treated as a generic organic intermediate, its disposal requires specific protocols to prevent acetylide formation (explosion hazard) and hydrolytic cleavage (toxicity hazard).[2][3]
Chemical Identity
| Parameter | Value |
| CAS Number | 6750-04-5 |
| IUPAC Name | Prop-2-ynyl benzoate |
| Molecular Formula | C₁₀H₈O₂ |
| Boiling Point | ~225-226 °C |
| Solubility | Immiscible with water; Soluble in ethanol, ether, organic solvents.[1][2][4][5] |
| Key Functional Groups | Ester (Hydrolysis risk), Terminal Alkyne (Shock-sensitivity risk with metals).[1][2][3] |
Hazard Logic & Causality (The "Why")
Standard Safety Data Sheets (SDS) often miss the mechanistic risks associated with waste streams.[2][3] As researchers, we must anticipate the chemistry that occurs in the waste drum.
A. The Acetylide Risk (Explosion Hazard)
The terminal alkyne group (
-
Mechanism:
[2][3] -
Risk: Metal acetylides are highly shock-sensitive explosives.[1][2]
-
Operational Directive: NEVER use metal safety cans (Type I/II) made of copper or brass alloys for waste containing this compound. Use high-density polyethylene (HDPE) or glass.[1][2]
B. The Hydrolysis Risk (Toxicological Hazard)
Propargyl benzoate is an ester.[1][2][5] In the presence of strong acids or bases (common in mixed waste streams), it hydrolyzes.[2][3]
-
Mechanism:
-
Risk: The byproduct is Propargyl Alcohol (2-Propyn-1-ol).[1][2][4]
-
Regulatory Implication: Propargyl alcohol is an EPA P-Listed Acutely Hazardous Waste (P102) .[1][2] While the benzoate ester itself is not P-listed, generating P102 waste inside a waste drum creates a significant regulatory and safety violation [1].[1][2]
Pre-Disposal Stabilization & Packaging
Before the waste contractor arrives, the generator is responsible for stability.[2][3]
Step 1: Segregation
Strictly segregate Prop-2-yn-1-yl benzoate from:
-
Aqueous Bases (NaOH, KOH): Accelerates hydrolysis to toxic propargyl alcohol.[1][2][3]
-
Heavy Metals (Ag, Cu, Hg): Accelerates formation of explosive acetylides.[2][3]
-
Azides: In the presence of trace copper, click chemistry can occur uncontrolled, generating heat and pressure.[2][3]
Step 2: Packaging
Operational Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and minimizes physical risk.[2][3]
Figure 1: Decision logic for the safe segregation and packaging of alkyne-functionalized esters.
Regulatory & Compatibility Data
Use these tables to prepare your hazardous waste profile (profile sheets).
Table 1: Waste Characterization Data
| Property | Specification | Regulatory Impact |
| RCRA Code | D001 (Ignitable) | Primary classification for liquid esters.[1][2] |
| Secondary Code | None (unless hydrolyzed) | If hydrolysis is suspected, treat as P102 (Propargyl alcohol) precursor.[3] |
| DOT Shipping | UN 3272, Esters, n.o.s.[2][3] | Proper Shipping Name for transport. |
| Flash Point | >60°C (Est.)[1][2][6] | Likely Class IIIA or IIIB Combustible, but treat as Flammable for disposal.[2][3] |
Table 2: Chemical Compatibility Matrix
| Substance Class | Compatibility | Rationale |
| Aliphatic Hydrocarbons | ✅ Compatible | Safe for fuel blending (Hexanes, Heptane).[1][2] |
| Chlorinated Solvents | ✅ Compatible | DCM/Chloroform are safe diluents.[1][2] |
| Strong Oxidizers | ❌ Incompatible | Risk of exothermic reaction/fire.[1][2] |
| Strong Bases (>pH 10) | ❌ Incompatible | Causes hydrolysis to toxic P102 alcohol.[1][2] |
| Copper/Silver Salts | ❌ CRITICAL | Formation of explosive acetylides.[1][2] |
Emergency Procedures (Spill Contingency)
In the event of a spill outside of primary containment:
-
Evacuate & Ventilate: Remove ignition sources. Although high boiling, vapors can accumulate.[2][3]
-
PPE: Nitrile gloves are sufficient for incidental splash; use Butyl rubber for major spills.[1][2]
-
Absorbent Selection: Use Vermiculite or Diatomaceous Earth .[1][2]
-
Decontamination: Wash the area with a mild detergent.[1][2] Do not use bleach (oxidizer) or strong caustic soda (hydrolysis risk).[1][2][3]
References
-
U.S. Environmental Protection Agency. (2024).[1][2] List of Hazardous Wastes: P-List (Acutely Hazardous). 40 CFR 261.[1][2]33. [Link]
-
PubChem. (2024).[1][2][7] Prop-2-yn-1-yl benzoate (Compound Summary). National Library of Medicine.[1][2] [Link][2][3]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Propyl benzoate - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. farmingdale.edu [farmingdale.edu]
- 5. CAS 6750-04-5: prop-2-yn-1-yl benzoate | CymitQuimica [cymitquimica.com]
- 6. republicservices.com [republicservices.com]
- 7. Capture and release of alkyne-derivatized glycerophospholipids using cobalt chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Prop-2-yn-1-yl benzoate
CAS: 6750-04-5 | Formula: C₁₀H₈O₂ | Synonyms: Propargyl Benzoate Target Audience: Synthetic Chemists, Medicinal Chemists, Lab Managers[1][2][3]
Part 1: Executive Safety Snapshot (Immediate Action)
Urgency Level: MODERATE (Irritant / Reactive Moiety) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2][3] Hidden Hazard: Terminal Alkyne.[2][3] Potential for explosive acetylide formation if in contact with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions or prolonged storage in metal containers.[2][3]
| Parameter | Critical Specification |
| State | Colorless Liquid |
| Boiling Point | 225–226°C (Low volatility at RT, but aerosols are hazardous) |
| Flash Point | ~98°C (Combustible) |
| Incompatibilities | Strong oxidizers, Strong bases, Copper/Silver salts (Acetylide risk) |
| Spill Response | Absorb with vermiculite/sand.[1][2][3] DO NOT use metal dustpans.[2][3] |
| Firefighting | CO₂, Dry Chemical, Foam.[1][2][3][4] Water spray only to cool containers.[3] |
Part 2: Chemical Intelligence & Risk Assessment
The "Alkyne" Factor
While generic Safety Data Sheets (SDS) classify Prop-2-yn-1-yl benzoate primarily as an irritant, the propargyl (terminal alkyne) moiety dictates the true handling logic.[1][2][3]
-
Click Chemistry Sensitivity: This reagent is frequently used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][5] While the ester stabilizes the molecule relative to propargyl alcohol, the terminal alkyne remains a site for potential heavy metal acetylide formation.[3]
-
Hydrolysis Risk: In the presence of strong bases or moisture, the ester bond can hydrolyze, releasing Propargyl Alcohol (highly toxic, flammable) and Benzoic Acid.[2][3]
-
Implication: Store in anhydrous conditions. If a "vinegar-like" or sharp alcoholic odor is detected, the reagent has degraded.[3]
-
Part 3: The PPE Strategy (Personal Protective Equipment)
Rationale: As a liquid irritant with potential skin permeation capabilities (common for benzoates), standard lab coats are insufficient for direct handling.[2][3]
Glove Selection Matrix
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Incidental Contact (Weighing, Transfer) | Nitrile | ≥ 0.11 mm | ~15–30 mins | Benzoates degrade nitrile slowly; adequate for splash protection.[1][2][3] |
| High Exposure (Spill Cleanup, Synthesis) | Silver Shield / Laminate | Multi-layer | > 480 mins | Esters can swell nitrile/latex.[1][2][3] Laminate offers broad chemical resistance.[2][3] |
| Alternative | Butyl Rubber | ≥ 0.3 mm | > 60 mins | Good resistance to esters and ketones.[1][2][3] |
Respiratory & Eye Defense[2][3][4][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.[2][3]1) are mandatory.[2][3] Safety glasses fail against liquid splashes that can track around the lens.[3]
-
Lungs: Work must be performed in a Chemical Fume Hood .[2][3] If working outside a hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).[3]
Part 4: Operational Protocols
A. Storage & Stability
-
Temp: 2–8°C (Refrigerate).
-
Container: Glass or Teflon-lined containers only. NO metal containers.
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidative degradation of the alkyne.[2][3]
B. Synthesis Workflow: CuAAC "Click" Reaction
Context: Using Prop-2-yn-1-yl benzoate as the alkyne partner.[1][2][3][5]
Figure 1: Safe workflow for Copper-Catalyzed "Click" reactions involving Propargyl Benzoate. Note the catalyst addition step is the critical control point to manage potential exotherms.[1][2][3]
C. Weighing & Transfer
-
Engineering Control: Place balance inside the fume hood or use a localized exhaust snorkel.[2][3]
-
Tooling: Use glass pipettes or disposable plastic spatulas .[2][3] Avoid stainless steel needles if the reagent is old or potentially hydrolyzed.[3]
-
Technique: If the liquid is viscous, do not heat with an open flame to reduce viscosity. Allow to warm to room temperature naturally.[3]
Part 5: Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Maximize fume hood sash height (if spill is inside) or open windows (if outside).[2][3]
-
Absorb: Use Vermiculite or Dry Sand .[2][3]
-
Contraindication: Do not use sawdust (combustible) or clay-based cat litter if the spill is large and mixed with oxidizers.[3]
-
-
Clean: Wash the area with a soap/water solution.[2][3][4] Collect all waste in a sealed container labeled "Hazardous Waste - Organic Esters."[3]
Decontamination of Glassware
-
If Copper (Cu) was used in the reaction: Rinse glassware with 10% EDTA solution or Ammonium Hydroxide to chelate and remove copper residues before standard acid/base washing.[2][3] This prevents the formation of dried copper acetylides in the waste traps.[2][3]
Disposal
-
Classification: Hazardous Chemical Waste (Ignitable, Irritant).[2][3]
-
Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2][3]
-
Prohibition: Do NOT pour down the drain. The alkyne group can react with copper plumbing traps over time, creating an explosion hazard.[3]
References
-
PubChem. (n.d.).[2][3] Prop-2-yn-1-yl benzoate (Compound).[1][2][3][5][8][9] National Library of Medicine.[3] Retrieved January 30, 2026, from [Link][1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Prop-2-yn-1-yl benzoate. Retrieved January 30, 2026, from [Link][1][2][3]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
